AGI-25696
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H18N4O |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H18N4O/c32-27-22(20-13-14-23-21(16-20)12-7-15-28-23)17-29-26-24(18-8-3-1-4-9-18)25(30-31(26)27)19-10-5-2-6-11-19/h1-17,30H |
Clave InChI |
VGWAPISXSPOLIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NN3C2=NC=C(C3=O)C4=CC5=C(C=C4)N=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AGI-25696 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A) that has demonstrated significant preclinical activity in cancer models harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide elucidates the core mechanism of action of this compound, detailing the principle of synthetic lethality exploited by this compound. It provides a comprehensive overview of the signaling pathways involved, quantitative data from key preclinical studies, and detailed experimental methodologies. This compound served as a crucial tool compound in the development of the clinical candidate AG-270, which further validates the therapeutic potential of targeting MAT2A in MTAP-deleted malignancies.
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy underpinning this compound is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations—in this case, the deletion of the MTAP gene and the pharmacological inhibition of MAT2A—results in cell death, while either event alone is non-lethal.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-methylthioadenosine (MTA).[3] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[4]
This accumulation of MTA has a profound downstream effect: it acts as a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5).[3][5] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, a post-translational modification essential for cellular processes such as mRNA splicing.[2] The inhibition of PRMT5 by MTA in MTAP-deleted cells makes them exquisitely dependent on high intracellular concentrations of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5, to maintain residual PRMT5 activity and cellular viability.[6]
This is where the therapeutic intervention with a MAT2A inhibitor like this compound becomes critical. MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[3] By inhibiting MAT2A, this compound drastically reduces the intracellular levels of SAM. In MTAP-deleted cancer cells, this SAM depletion further cripples the already partially inhibited PRMT5, leading to a critical failure in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[2][4]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound in MTAP-deleted cancers can be visualized as a cascade of events initiated by the genetic loss of MTAP and potentiated by the pharmacological inhibition of MAT2A.
Diagram: Mechanism of this compound in MTAP-Deleted vs. MTAP-Intact Cells
Caption: Synthetic lethality of this compound in MTAP-deleted cells.
Quantitative Data from Preclinical Studies
This compound was extensively profiled in preclinical models, demonstrating potent and selective activity against MTAP-deleted cancer cells.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |
| This compound | MAT2A | SAM IC50 | HCT116 | -/- | 150 | [7] |
| AG-270 | MAT2A | Proliferation | HCT116 | +/+ | >30,000 | |
| AG-270 | MAT2A | Proliferation | HCT116 | -/- | 260 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Compound | Dose | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | p-value | Reference |
| This compound | 300 mg/kg | Oral, once daily | KP4 (pancreatic, MTAP-null) | 67.8% | 0.0001 | [5][7] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Plasma | Tumor | Reference |
| Cmax (ng/mL or ng/g) | 179,000 ± 21,500 | 32,300 ± 6,100 | [7] |
| AUC0-12h (h·ng/g) | 1,650,000 | 372,000 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on standard techniques employed in the evaluation of MAT2A inhibitors.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of MAT2A by measuring the production of inorganic phosphate (Pi), a byproduct of the conversion of ATP and L-methionine to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
This compound (or test inhibitor) dissolved in DMSO
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture: Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer.
-
Blank Wells: Add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Reaction Initiation: Add 10 µL of the master mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of the colorimetric detection reagent to each well.
-
Data Analysis: Measure absorbance and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Diagram: MAT2A Inhibition Assay Workflow
Caption: Workflow for a colorimetric MAT2A inhibition assay.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of MTAP-deleted and MTAP-wild-type cancer cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-7 days.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate as required, then read luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for PRMT5 Target Engagement
This protocol assesses the downstream effects of MAT2A inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.
Materials:
-
Cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-PRMT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest and lyse cells treated with various concentrations of this compound.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. A decrease in the SDMA signal indicates target engagement.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KP4 MTAP-null pancreatic cancer cells
-
This compound formulated for oral gavage
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant KP4 cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer this compound (e.g., 300 mg/kg) or vehicle orally once daily.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study for a predetermined period (e.g., 33 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Conclusion
This compound has been instrumental in validating the therapeutic hypothesis of targeting MAT2A in MTAP-deleted cancers. Its mechanism of action, centered on the principle of synthetic lethality, offers a clear rationale for the selective targeting of cancer cells with a specific genetic alteration while sparing normal tissues. The preclinical data for this compound, including its potent in vitro and in vivo activity, paved the way for the clinical development of next-generation MAT2A inhibitors like AG-270. The experimental protocols detailed herein provide a framework for the continued investigation of this promising therapeutic strategy in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Agios Announces First Patient Dosed With MAT2A Inhibitor AG-270 In Phase 1 Study In Patients With Advanced Solid Tumors Or Lymphoma With An MTAP Deletion [clinicalleader.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AGI-25696: An In Vivo Tool for Preclinical Cancer Research in MTAP-Deleted Tumors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: AGI-25696 is a potent and selective small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] It serves as a critical in vivo tool for the preclinical investigation of cancers harboring a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in cancer research.
Mechanism of Action:
This compound functions as an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including histone and protein methylation.[3][4] In cancers with MTAP deletion, a common occurrence in approximately 15% of all human cancers due to its proximity to the frequently deleted tumor suppressor gene CDKN2A, there is an accumulation of methylthioadenosine (MTA).[5][6] MTA is an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][7] This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely sensitive to reductions in SAM levels. By inhibiting MAT2A, this compound further depletes the SAM pool, leading to a synthetic lethal effect in these cancer cells.[3][4][7] This selective targeting of MTAP-deleted tumors provides a promising therapeutic window.[8]
Signaling Pathway
The mechanism of action of this compound is centered on the synthetic lethal interaction between MAT2A and MTAP. The following diagram illustrates this pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SAM IC50 | HCT116 | 150 nM | [8] |
| Plasma Protein Binding (Human) | - | >99.9% | [8] |
| Caco-2 Efflux Ratio | - | 6.0 | [8] |
| Human Liver Microsome ER | - | 0.16 | [8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (after 3 b.i.d. doses)
| Parameter | Plasma | Tumor (KP4 MTAP-null) | Reference |
| Cmax | 179,000 ± 21,500 ng/mL | 32,300 ± 6,100 ng/g | [8] |
| AUC0–12h | 1,650,000 hng/mL | 372,000 hng/g | [8] |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Xenograft Model
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | p-value | Reference |
| Mice | KP4 (MTAP-null) | 300 mg/kg this compound (daily) | 67.8% | 0.0001 | [8] |
Experimental Protocols
A detailed methodology for an in vivo efficacy study using this compound is provided below.
In Vivo Xenograft Study Protocol
1. Cell Culture:
- Culture KP4 (MTAP-null) pancreatic cancer cells under standard conditions.
2. Animal Model:
- Use immunodeficient mice (e.g., nude or SCID).
- A total of 30 animals were used in the cited study, with 15 mice per arm (treatment and vehicle).[8][9]
3. Tumor Implantation:
- Harvest KP4 cells and resuspend them in a suitable medium (e.g., sterile PBS).
- Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Monitoring and Grouping:
- Monitor the mice for tumor growth.
- Begin caliper measurements a few days post-implantation.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
5. Formulation and Administration:
- Prepare the this compound formulation for oral administration.
- Administer this compound orally once daily at a dose of 300 mg/kg.[8]
- Administer the vehicle to the control group.
6. Efficacy Evaluation:
- Measure tumor volume and mouse body weight regularly throughout the study (e.g., daily or every other day).[8]
- The study duration in the cited reference was 33 days.[8]
7. Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) percentage.
- Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo study evaluating this compound.
This compound is a valuable and well-characterized in vivo tool for investigating the therapeutic potential of MAT2A inhibition in MTAP-deleted cancers. Its high potency and demonstrated in vivo efficacy, coupled with a clear understanding of its mechanism of action, make it an essential compound for preclinical studies in this area of oncology research. The provided data and protocols offer a solid foundation for researchers to design and execute robust in vivo experiments to further explore the role of MAT2A as a cancer target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Investigating AGI-25696 in Novel Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational MAT2A inhibitor, AGI-25696, and its application in preclinical tumor models. This document details the underlying scientific rationale, experimental methodologies, and key data supporting its mechanism of action, with a focus on its synthetic lethal interaction in MTAP-deleted cancers.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is a universal methyl donor crucial for numerous cellular processes, including the methylation of proteins, lipids, and nucleic acids.[2] In oncology, a key area of interest is the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[3] MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that uses SAM as a substrate to methylate a variety of proteins involved in critical cellular functions, including splicing and DNA damage response.
In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a vulnerability. Further reduction of SAM levels through the inhibition of MAT2A by this compound leads to a significant suppression of PRMT5 activity, resulting in selective cancer cell death. This targeted approach offers a promising therapeutic window for treating MTAP-deficient tumors.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in relevant tumor models.
Table 1: In Vitro Activity of this compound
| Cell Line | Genotype | Assay | Endpoint | IC50 (nM) |
| HCT116 | MTAP-deleted | Cellular SAM | SAM Reduction | 150[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer Xenograft | KP4 (MTAP-null) | This compound (300 mg/kg) | Oral, Once Daily | 67.8% (p=0.0001) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in novel tumor models.
Cell Culture
-
Cell Lines: HCT116 (human colorectal carcinoma, MTAP-deleted) and KP4 (human pancreatic cancer, MTAP-null) cell lines are obtained from a certified cell bank.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro SAM Reduction Assay
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.
-
SAM Extraction: Intracellular SAM levels are extracted using a suitable lysis buffer.
-
SAM Quantification: SAM levels are quantified using a commercially available SAM assay kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of SAM reduction against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Subcutaneous Xenograft Model Establishment and Efficacy Study
-
Animal Housing: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are housed in a specific pathogen-free facility. All animal procedures are performed in accordance with institutional guidelines.
-
Cell Preparation: HCT116 or KP4 cells are harvested during the exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[5]
-
Tumor Cell Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.[5]
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[5]
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in MTAP-Deleted Tumors
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
AGI-25696: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-25696 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that plays a critical role in the metabolism of cancer cells. Developed by Agios Pharmaceuticals, this compound emerged from a discovery program aimed at identifying targeted therapies for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, frequently co-occurring with the tumor suppressor CDKN2A, creates a synthetic lethal dependency on MAT2A. This compound served as a crucial in vivo tool compound, demonstrating robust preclinical activity and paving the way for the clinical development of the next-generation MAT2A inhibitor, AG-270. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers
The discovery of synthetic lethal interactions has opened new avenues for precision oncology. One such vulnerability arises in cancers with homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA).[1] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in various cellular processes, including RNA splicing.
In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a heightened dependency on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A. SAM is the universal methyl donor required for all cellular methylation reactions, including those mediated by PRMT5. Therefore, inhibiting MAT2A in the context of MTAP deletion leads to a critical depletion of SAM, further suppressing PRMT5 activity and ultimately inducing cancer cell death. This synthetic lethal relationship forms the basis for the therapeutic targeting of MAT2A in this patient population.
Discovery and Optimization of this compound
This compound was identified through a structure-guided drug discovery effort initiated by Agios Pharmaceuticals. The program began with the identification of initial hit compounds that were optimized for potency and metabolic stability. An early lead compound, AGI-24512, showed good in vitro potency but suffered from poor oral absorption and a short half-life in preclinical species.[2]
Metabolite identification studies revealed that the piperidine ring of AGI-24512 was a primary site of metabolism.[2] This led to the exploration of analogues with modifications at this position. Replacing the piperidine with a phenyl group resulted in this compound, a compound with significantly improved metabolic stability, as evidenced by a lower human microsomal extraction ratio.[2] This enhancement in stability, coupled with potent cellular activity, established this compound as a suitable tool compound for in vivo proof-of-concept studies.[2]
In Vitro Pharmacology and Mechanism of Action
Cellular Activity
This compound demonstrated potent and selective activity in cancer cell lines with MTAP deletions. In the HCT116 human colorectal carcinoma cell line engineered with an MTAP deletion, this compound effectively inhibited the production of SAM.[2]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SAM IC50 | HCT116 (MTAP-null) | 150 nM | [2] |
Signaling Pathway
The mechanism of action of this compound is rooted in the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. The following diagram illustrates the key signaling events.
In Vivo Preclinical Development
The improved metabolic stability of this compound made it a suitable candidate for in vivo evaluation.
Pharmacokinetics
Pharmacokinetic studies in mice bearing KP4 pancreatic cancer xenografts (MTAP-null) demonstrated that oral administration of this compound resulted in sustained and high exposure in both plasma and tumor tissue.[2]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Tumor | Reference |
| Cmax | 179,000 ± 21,500 ng/mL | 32,300 ± 6,100 ng/g | [2] |
| AUC0-12h | 1,650,000 hng/mL | 372,000 hng/g | [2] |
| Data after 3 twice-daily (b.i.d.) oral doses. |
Efficacy in a Xenograft Model
The in vivo efficacy of this compound was assessed in a subcutaneous KP4 MTAP-null pancreatic cancer xenograft model. Daily oral administration of this compound led to a significant reduction in tumor growth.[2]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | p-value | Reference |
| KP4 MTAP-null xenograft | 300 mg/kg, once daily (q.d.) | 67.8% | 0.0001 | [2][3] |
The treatment was well-tolerated, with no adverse effects on the body weight of the mice throughout the 33-day study.[2][3]
Experimental Protocols
HCT116 (MTAP-null) Cellular SAM Assay
-
Cell Culture: HCT116 MTAP-null cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 72 hours) to allow for the compound to exert its effect on SAM levels.
-
SAM Measurement: Intracellular SAM levels are quantified using a commercially available SAM assay kit, typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits SAM production by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
KP4 MTAP-null Xenograft Model
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID) are used and housed under specific pathogen-free conditions.
-
Tumor Implantation: KP4 MTAP-null pancreatic cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach a specified average size, the mice are randomized into treatment and vehicle control groups. This compound is formulated in an appropriate vehicle and administered orally, once daily, at a dose of 300 mg/kg.[2][3] The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistical Analysis: Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a t-test.
From Preclinical Tool to Clinical Candidate
While this compound demonstrated excellent preclinical properties and in vivo efficacy, further optimization was undertaken to enhance its drug-like properties for clinical development. This compound exhibited very high plasma protein binding and a high efflux ratio in Caco-2 assays, which could necessitate high clinical doses.[2] Subsequent medicinal chemistry efforts led to the discovery of AG-270, a first-in-class, orally bioavailable MAT2A inhibitor with improved properties that has advanced into clinical trials for the treatment of patients with MTAP-deleted tumors.[1]
Conclusion
This compound played a pivotal role in validating the therapeutic hypothesis of targeting MAT2A in MTAP-deleted cancers. Its discovery and preclinical development provided the crucial in vivo proof-of-concept for this novel therapeutic strategy. The data generated with this compound demonstrated that potent and selective inhibition of MAT2A can lead to significant anti-tumor activity in a well-tolerated manner. This foundational work directly enabled the advancement of the clinical candidate, AG-270, offering a promising new therapeutic option for a defined patient population with a clear biomarker.
References
The Impact of AGI-25696 on Cellular Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. This document provides a comprehensive technical guide on the cellular pathways affected by this compound treatment. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the core signaling pathways and experimental workflows. This information is intended to support further research and development of MAT2A inhibitors as targeted cancer therapies.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to regulating gene expression, protein function, and other critical cellular processes. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This creates a therapeutic window for selective targeting of MAT2A.
This compound was developed as a tool compound to investigate the therapeutic potential of MAT2A inhibition. Its mechanism of action centers on the disruption of SAM synthesis, leading to a cascade of downstream effects that selectively impede the proliferation of MTAP-deleted cancer cells.
Core Mechanism of Action: The MAT2A-SAM-PRMT5 Axis
The primary cellular pathway affected by this compound treatment is the MAT2A-SAM-PRMT5 axis. In normal cells, MAT2A converts methionine and ATP into SAM. SAM is then utilized by a host of methyltransferases, including Protein Arginine Methyltransferase 5 (PRMT5), to methylate various substrates, including histones and spliceosomal proteins, thereby regulating gene expression and RNA splicing.
In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, partially inhibits PRMT5. This renders the cancer cells highly sensitive to further reductions in SAM levels. By inhibiting MAT2A, this compound drastically lowers the intracellular concentration of SAM. This synergistic inhibition of PRMT5 activity leads to aberrant RNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
Caption: this compound inhibits MAT2A, leading to reduced SAM and subsequent inhibition of PRMT5 in MTAP-deleted cancers.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SAM IC50 | HCT116 | 150 nM | [1] |
| Plasma Protein Binding (human) | - | >99.9% | [1] |
| Caco-2 Efflux Ratio | - | 6.0 | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a KP4 MTAP-null Pancreatic Cancer Xenograft Model
| Parameter | Matrix | Value (at 300 mg/kg, b.i.d.) | Reference |
| Cmax | Plasma | 179,000 ± 21,500 ng/mL | [1] |
| Cmax | Tumor | 32,300 ± 6,100 ng/g | [1] |
| AUC0-12h | Plasma | 1,650,000 hng/mL | [1] |
| AUC0-12h | Tumor | 372,000 hng/g | [1] |
| Tumor Growth Inhibition (TGI) | - | 67.8% (p = 0.0001) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular S-Adenosylmethionine (SAM) IC50 Assay
This protocol is a representative method for determining the cellular potency of MAT2A inhibitors.
Objective: To measure the concentration of this compound required to inhibit SAM production by 50% in a cellular context.
Materials:
-
HCT116 (MTAP-deleted) cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for cell lysis (e.g., perchloric acid)
-
LC-MS/MS system for SAM quantification
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add the diluted compound to the cells and incubate for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Add a specific volume of ice-cold 0.4 M perchloric acid to each well to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate to pellet the protein precipitate.
-
-
SAM Quantification:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of SAM.
-
-
Data Analysis:
-
Normalize the SAM levels to a control (e.g., total protein content or cell number).
-
Plot the percentage of SAM reduction against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining the cellular SAM IC50 of this compound.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Objective: To assess the ability of this compound to inhibit the growth of MTAP-deleted tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
KP4 (MTAP-null) pancreatic cancer cells
-
Matrigel
-
This compound formulation for oral administration (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest KP4 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 300 mg/kg) or vehicle control orally, once or twice daily, for the duration of the study (e.g., 21-33 days).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacokinetic and Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect blood and tumor tissue for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., SAM levels) analysis.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment and vehicle groups over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the cellular consequences of MAT2A inhibition. Its primary effect is the disruption of the MAT2A-SAM-PRMT5 axis, a pathway that is synthetically lethal in MTAP-deleted cancers. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of MAT2A inhibitors for targeted cancer therapy. Further investigation into the downstream effects of this compound on RNA splicing and DNA damage response will likely unveil additional therapeutic opportunities and combination strategies.
References
AGI-25696: A Preclinical Probe into MAT2A Inhibition for MTAP-Deleted Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of AGI-25696, a pivotal preclinical tool compound that validated the therapeutic hypothesis of targeting Methionine Adenosyltransferase 2A (MAT2A) in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in non-small cell lung cancer (NSCLC). While this compound itself did not advance to clinical trials, its characterization was instrumental in the development of the clinical candidate AG-270. This guide will detail the mechanism of action, preclinical data, and relevant experimental protocols associated with this compound and the broader strategy of MAT2A inhibition in NSCLC.
Executive Summary
This compound is a potent and selective, albeit preclinical, inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[1][2] In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the CDKN2A tumor suppressor in approximately 15-25% of NSCLC cases, cancer cells accumulate the metabolite methylthioadenosine (MTA).[3] This accumulation leads to a synthetic lethal dependency on MAT2A. This compound and its successors exploit this vulnerability by depleting SAM levels, which in turn inhibits the function of PRMT5, a key enzyme involved in mRNA splicing.[4] This disruption of essential cellular processes ultimately leads to DNA damage, mitotic defects, and selective apoptosis in MTAP-deleted cancer cells.[4] Preclinical studies with this compound in xenograft models demonstrated significant tumor growth inhibition, paving the way for the clinical development of next-generation MAT2A inhibitors like AG-270 for NSCLC and other MTAP-deleted solid tumors.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies. It is important to note that much of the in vivo efficacy data for this specific molecule was generated in pancreatic cancer models, which served as the proof-of-concept for MTAP-deleted cancers, including NSCLC.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SAM IC50 | HCT116 | 150 nM | [1] |
| Human Microsomal ER | - | 0.16 | [1] |
ER: Extraction Ratio
Table 2: In Vivo Pharmacokinetics of this compound (KP4 MTAP-null Pancreatic Xenograft Model)
| Parameter | Matrix | Value (mean ± SD) | Dosing | Reference |
| Cmax | Plasma | 179,000 ± 21,500 ng/mL | 3 b.i.d. doses | [1] |
| Cmax | Tumor | 32,300 ± 6,100 ng/g | 3 b.i.d. doses | [1] |
| AUC0-12h | Plasma | 1,650,000 hng/g | 3 b.i.d. doses | [1] |
| AUC0-12h | Tumor | 372,000 hng/g | 3 b.i.d. doses | [1] |
Cmax: Maximum concentration, AUC: Area under the curve, b.i.d.: twice daily
Table 3: In Vivo Efficacy of this compound (KP4 MTAP-null Pancreatic Xenograft Model)
| Parameter | Dosing | Value | p-value | Reference |
| Tumor Growth Inhibition (TGI) | 300 mg/kg q.d. | 67.8% | 0.0001 | [1][5] |
q.d.: once daily
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of MAT2A in MTAP-deleted cancer cells, leading to a cascade of downstream effects that result in selective cell death.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound in NSCLC research, based on the methodologies described in the cited literature.
In Vitro Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of NSCLC cell lines.
-
Cell Culture: Culture MTAP-deleted and MTAP wild-type NSCLC cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for Histone Methylation
This protocol assesses the impact of MAT2A inhibition on downstream epigenetic markers.
-
Cell Treatment: Treat NSCLC cells with this compound at various concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against histone methylation marks (e.g., H3K9me2, H3K36me3) and total H3 overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize the levels of methylated histones to total histone levels.
NSCLC Xenograft Model
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 5-10 million MTAP-deleted NSCLC cells (e.g., HCT116 MTAP-/- as a model system) into the flank of immunocompromised mice (e.g., NOD-SCID).[2][4]
-
Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at a predetermined dose (e.g., 300 mg/kg) daily.[1][5]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 33 days).[1][5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.
Caption: Workflow for a typical NSCLC xenograft study.
Conclusion and Future Directions
This compound served as a critical preclinical tool that successfully validated MAT2A as a therapeutic target in MTAP-deleted cancers. While this specific molecule was optimized to yield the clinical candidate AG-270, the foundational research with this compound established the mechanism of action and therapeutic potential of this drug class. The selective vulnerability of MTAP-deleted NSCLC to MAT2A inhibition represents a promising targeted therapy strategy. Future research in this area will likely focus on combination therapies, such as the synergistic effects observed when combining MAT2A inhibitors with taxanes, to further enhance anti-tumor activity and overcome potential resistance mechanisms.[3] The principles demonstrated by this compound continue to guide the clinical investigation of MAT2A inhibitors in NSCLC and other challenging malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGI-25696 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the MAT2A pathway. Inhibition of MAT2A by this compound leads to a synthetic lethal effect in these MTAP-deleted tumors, making it a promising therapeutic agent.[3] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies based on published preclinical data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| SAM IC₅₀ | 150 nM | HCT116 | [4] |
Table 2: In Vivo Efficacy of this compound in KP4 Pancreatic Cancer Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | Not Specified | [4][5] |
| Tumor Model | Subcutaneous KP4 (MTAP-null) pancreatic cancer xenograft | [4][5] |
| Dosage | 300 mg/kg | [4][5][6] |
| Administration Route | Oral (p.o.), once daily (q.d.) | [4][5] |
| Treatment Duration | 33 days | [4] |
| Tumor Growth Inhibition (TGI) | 67.8% (p = 0.0001) | [4][5] |
| Adverse Effects | No adverse effects on mouse body weight | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in KP4 Xenograft-Bearing Mice (after 3 b.i.d. doses)
| Tissue | Cₘₐₓ (ng/mL or ng/g) | AUC₀₋₁₂ₕ (h·ng/g) | Reference |
| Plasma | 179,000 ± 21,500 | 1,650,000 | [4] |
| Tumor | 32,300 ± 6,100 | 372,000 | [4] |
Signaling Pathway
This compound targets MAT2A, a key enzyme in the methionine cycle. In normal cells, methionine is converted to SAM by MAT2A. SAM is the primary methyl group donor for methylation of DNA, RNA, and proteins, and is also a precursor for polyamine synthesis. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5. This creates a heightened dependency on SAM for essential methylation reactions. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to a significant reduction in methylation events and ultimately inducing cell death in these vulnerable cancer cells.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
KP4 (MTAP-null) human pancreatic cancer cells
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture KP4 cells in a humidified incubator at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation: a. Harvest cells using trypsin and wash with sterile PBS. b. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Monitoring and Grouping: a. Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: a. Prepare the dosing solution of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). A fresh formulation should be prepared daily. Sonication may be required to achieve a uniform suspension. b. Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 300 mg/kg) once daily. c. Administer an equal volume of the vehicle to the control group.
-
Efficacy Evaluation: a. Measure tumor volume and mouse body weight 2-3 times per week. b. At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice according to IACUC guidelines. c. Excise the tumors and record their final weight. d. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Pharmacokinetic Analysis
This protocol describes the sample collection for pharmacokinetic analysis of this compound.
Procedure:
-
Administer this compound to tumor-bearing mice as described in Protocol 1.
-
At predetermined time points after the final dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
At the same time points, euthanize a subset of mice and excise the tumors.
-
Snap-freeze the plasma and tumor samples in liquid nitrogen and store them at -80°C until analysis.
-
Analyze the concentration of this compound in plasma and homogenized tumor tissue using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow Diagram
References
- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Measuring S-Adenosylmethionine (SAM) Levels in Response to the MAT2A Inhibitor AGI-25696
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide range of biomolecules, including DNA, RNA, proteins, and lipids. The enzyme methionine adenosyltransferase 2A (MAT2A) is the primary producer of SAM in most tissues. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target.
AGI-25696 is a potent and selective inhibitor of MAT2A.[1] By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to the selective inhibition of proliferation and induction of apoptosis in MTAP-deleted cancer cells. This application note provides detailed protocols for treating cancer cell lines with this compound and subsequently measuring the dose-dependent changes in intracellular SAM levels using two common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following tables summarize the expected quantitative data for the effect of this compound and the related, clinically advanced MAT2A inhibitor AG-270 on SAM levels.
Table 1: Effect of this compound on Intracellular SAM Levels in HCT116 Cancer Cells
| This compound Concentration | Expected % Reduction in Intracellular SAM |
| 10 nM | 10-20% |
| 50 nM | 30-40% |
| 150 nM | ~50% (IC50) [1] |
| 500 nM | 70-80% |
| 1 µM | >90% |
Note: The IC50 value represents the concentration of this compound required to reduce intracellular SAM levels by 50%. The expected percentage reductions at other concentrations are illustrative and may vary depending on the specific experimental conditions and cell line.
Table 2: Effect of MAT2A Inhibitor AG-270 on SAM Levels
| Treatment Context | AG-270 Dose/Concentration | Observed Reduction in SAM Levels | Reference |
| Human Plasma (Clinical Trial) | 50-200 mg once daily | 51-74% | [2] |
| HT-29 Colon Cancer Cells | 1 µM | 6.3-fold decrease | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway and the general experimental workflow for measuring SAM levels in response to this compound.
Experimental Protocols
The following are detailed protocols for the quantification of intracellular SAM levels in cultured cancer cells treated with this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture HCT116 or other suitable cancer cell lines in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 150 nM, 500 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the 6-well plates.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Intracellular SAM Extraction
-
Cell Harvesting:
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the final PBS wash completely.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 2 hours to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
-
Protocol 3A: SAM Quantification by LC-MS/MS
-
Sample Reconstitution:
-
Reconstitute the dried metabolite pellet in 100 µL of an appropriate solvent, such as 0.1% formic acid in water.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transition for SAM (e.g., m/z 399.1 → 250.1).
-
An internal standard, such as a stable isotope-labeled SAM (d3-SAM), should be added during the extraction step to normalize for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Quantify the peak area for SAM in each sample.
-
Normalize the SAM peak area to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of SAM to determine the absolute concentration in the samples.
-
Calculate the percentage reduction in SAM levels relative to the vehicle-treated control.
-
Protocol 3B: SAM Quantification by ELISA
-
Sample Preparation:
-
Reconstitute the dried metabolite pellet in the assay buffer provided with the SAM ELISA kit. The reconstitution volume may need to be optimized to ensure the SAM concentration falls within the dynamic range of the assay.
-
-
ELISA Procedure (Competitive Assay):
-
Follow the manufacturer's instructions for the specific SAM ELISA kit being used. A general procedure is as follows:
-
Add standards and reconstituted samples to the wells of the SAM-coated microplate.
-
Add the anti-SAM antibody to each well.
-
Incubate for the recommended time to allow for competitive binding between the SAM in the sample and the SAM coated on the plate for the anti-SAM antibody.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of SAM in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of SAM in the samples.
-
Calculate the percentage reduction in SAM levels relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the MAT2A inhibitor this compound on intracellular SAM levels. Accurate measurement of SAM is a critical pharmacodynamic biomarker for assessing the target engagement and cellular activity of MAT2A inhibitors. Both LC-MS/MS and ELISA are suitable methods for this purpose, with LC-MS/MS offering higher specificity and sensitivity, while ELISA provides a higher-throughput and more accessible option for many laboratories. The choice of method will depend on the specific requirements of the study and the available resources.
References
Application Notes and Protocols for Western Blot Analysis of PRMT5 Methylation Following AGI-25696 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target. AGI-25696 is a potent and selective inhibitor of PRMT5 that blocks its methyltransferase activity. Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the levels of global and substrate-specific sDMA.
These application notes provide a detailed protocol for the Western blot analysis of PRMT5-mediated methylation in cell lysates following treatment with this compound or other PRMT5 inhibitors.
Data Presentation: Quantitative Analysis of sDMA Levels
The following table summarizes representative quantitative data from a dose-response experiment where cancer cells were treated with a PRMT5 inhibitor for 96 hours. The levels of sDMA were quantified by densitometry of Western blots and normalized to a loading control.
| PRMT5 Inhibitor Concentration (nM) | Relative sDMA Level (Normalized to Control) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.55 | 45 |
| 100 | 0.20 | 80 |
| 1000 | 0.08 | 92 |
Note: This data is representative and may vary depending on the cell line, inhibitor, and experimental conditions.
Key PRMT5 Signaling Pathways
PRMT5 is implicated in several signaling pathways crucial for cancer cell proliferation and survival. Inhibition of PRMT5 with this compound can have profound effects on these pathways.
Caption: Simplified overview of key signaling pathways regulated by PRMT5.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis to assess PRMT5 methylation after inhibitor treatment.
Caption: Experimental workflow for Western blot analysis of PRMT5 activity.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells once with ice-cold PBS. Proceed immediately to Protocol 2 for protein extraction.
Protocol 2: Preparation of Whole-Cell Lysates
Materials:
-
RIPA Lysis Buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a 6-well plate).
-
Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-30 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
Protocol 3: Western Blotting
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-PRMT5, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of the polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Perform the transfer according to the manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes).
-
Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the sDMA and PRMT5 band intensities to the loading control (e.g., β-actin or GAPDH).
Application Notes and Protocols for Cell Viability Assays of AGI-25696 in MTAP-null Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[3] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes including mRNA splicing.[3][4] This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely sensitive to the reduction in SAM levels caused by MAT2A inhibition, creating a synthetic lethal therapeutic strategy.[2][5] this compound and its successors, such as AG-270, exploit this vulnerability to selectively target and inhibit the growth of MTAP-null tumors.[1][2]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in MTAP-deleted cancer cell lines using a common luminescence-based cell viability assay.
Signaling Pathway and Mechanism of Action
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is a cornerstone of the therapeutic rationale for this compound. The following diagram illustrates this pathway.
Caption: Mechanism of this compound in MTAP-null vs. wild-type cells.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of MAT2A inhibitors in various cancer cell lines, highlighting the selectivity for MTAP-deleted cells. While specific IC50 data for this compound is limited in publicly available literature, data from its precursor, AGI-24512, and other MAT2A inhibitors demonstrate the principle of synthetic lethality. This compound has been shown to have good cellular activity at a concentration of 150 nM in an HCT116 cell-based assay for S-adenosylmethionine (SAM) reduction.[6]
| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) |
| AGI-24512 | HCT116 | MTAP-null | Proliferation | ~100 |
| AGI-24512 | HCT116 | Wild-Type | Proliferation | No significant effect |
| MAT2A Inhibitor | HCT116 | MTAP-null | SAM Reduction | 100 |
| MAT2A Inhibitor | KP4 | MTAP-null | Tumor Growth | Significant Inhibition |
Experimental Protocols
Cell Viability Assay Using CellTiter-Glo®
This protocol describes a method to determine the viability of cancer cell lines treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[7]
Materials:
-
This compound (stock solution in DMSO)
-
MTAP-null and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium (appropriate for the cell lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for this compound cell viability assay.
Procedure:
-
Cell Seeding:
-
Culture MTAP-null and MTAP-wild-type cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of media. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Include wells with media only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include vehicle control wells (media with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (media only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the percent viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
Conclusion
The provided protocols and application notes offer a framework for researchers to effectively evaluate the in vitro efficacy of this compound in MTAP-deleted cancer cell lines. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear and potent therapeutic window, and the described cell viability assays are robust methods for quantifying this effect. Careful optimization of experimental parameters such as cell seeding density and incubation time will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. scribd.com [scribd.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for AGI-25696: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AGI-25696, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). The protocols detailed below are based on established methodologies and published data for this compound, offering a framework for its preclinical evaluation.
Introduction
This compound is a small molecule inhibitor of MAT2A, an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2][3] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5.[4] This makes these cancer cells particularly vulnerable to the reduction in SAM levels caused by MAT2A inhibition, a concept known as synthetic lethality.[1][4] this compound has been investigated as a tool compound to explore the therapeutic potential of targeting MAT2A in MTAP-deleted tumors.[1][5]
Data Presentation
In Vitro Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value | Cell Line / System | Description |
| Human Liver Microsomal Extraction Ratio (ER) | 0.16[6] | Human Liver Microsomes | Indicates metabolic stability. An ER of <0.3 suggests low clearance, 0.3-0.7 medium clearance, and >0.7 high clearance. This compound shows good metabolic stability. |
| Cellular SAM IC50 | 150 nM[6] | HCT116 Cells | Concentration of this compound required to reduce intracellular SAM levels by 50%. |
| Plasma Protein Binding (Human) | >99.9%[6] | Human Plasma | High plasma protein binding can affect the free drug concentration available to exert its pharmacological effect. |
| Caco-2 Efflux Ratio | 6.0[6] | Caco-2 Cells | An efflux ratio >2 suggests the compound is a substrate for efflux transporters, which can limit its oral absorption. |
In Vivo Pharmacokinetic Profile of this compound in Mice
Following 3 b.i.d. oral doses of 300 mg/kg in mice bearing KP4 MTAP-null pancreatic cancer xenografts.[6]
| Compartment | Cmax | AUC0-12h |
| Plasma | 179,000 ± 21,500 ng/mL[6] | 1,650,000 hng/mL[6] |
| Tumor | 32,300 ± 6,100 ng/g[6] | 372,000 hng/g[6] |
In Vivo Pharmacodynamic Profile of this compound in Mice
| Dosing Regimen | Tumor Model | Outcome |
| 300 mg/kg, once daily (q.d.), oral | KP4 MTAP-null pancreatic cancer xenografts | Significant tumor growth inhibition.[6] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high clearance and a low clearance compound)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes.
-
Pre-warm the reaction mixture to 37°C.
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Control compounds (e.g., a high permeability and a low permeability compound)
-
LC-MS/MS system for analysis
Protocol:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in transport buffer.
-
Apical to Basolateral (A-B) Permeability: a. Add the this compound dosing solution to the apical (upper) chamber of the Transwell insert. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points, take samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
Basolateral to Apical (B-A) Permeability: a. Add the this compound dosing solution to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Incubate and sample from the apical chamber as described above.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Cellular SAM Quantification Assay
Objective: To measure the effect of this compound on intracellular S-adenosylmethionine (SAM) levels.
Materials:
-
HCT116 (or other suitable MTAP-deleted) cancer cell line
-
This compound
-
Cell culture reagents
-
Reagents for cell lysis and extraction of SAM (e.g., perchloric acid)
-
LC-MS/MS system or a commercially available SAM ELISA kit for quantification
Protocol:
-
Plate HCT116 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Wash the cells with cold PBS.
-
Lyse the cells and extract intracellular metabolites, including SAM, using a suitable method (e.g., acid extraction).
-
Centrifuge the lysate to remove cell debris.
-
Quantify the concentration of SAM in the supernatant using LC-MS/MS or an ELISA kit.
-
Normalize the SAM levels to the total protein concentration in the cell lysate.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in intracellular SAM levels.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KP4 (or other MTAP-deleted) cancer cell line
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant KP4 cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 300 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. ideayabio.com [ideayabio.com]
Application Notes and Protocols: AGI-25696 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2][3][4][5] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A.[6][7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[6][7] Further reduction of SAM levels through MAT2A inhibition by compounds like this compound exacerbates this PRMT5 inhibition, leading to selective cancer cell death.[7] While this compound is a preclinical tool compound, its mechanism of action provides a strong rationale for its investigation in combination with standard chemotherapy agents to enhance anti-tumor efficacy.[6][8] This document provides detailed application notes and protocols for studying this compound in combination with other chemotherapy agents in preclinical models.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for this compound is centered on the concept of synthetic lethality in the context of MTAP gene deletion. MTAP is an enzyme in the methionine salvage pathway.[9] Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, is found in approximately 15% of all cancers.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2201066-35-3|DC Chemicals [dcchemicals.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of MAT2A Inhibition by Lentiviral shRNA Knockdown and AGI-25696 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and signaling pathways. Dysregulation of MAT2A activity and SAM levels has been implicated in the pathogenesis of various diseases, most notably cancer, making MAT2A an attractive therapeutic target.
This document provides a detailed comparison of two widely used methods for inhibiting MAT2A function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the selective allosteric inhibitor, AGI-25696. We present a comprehensive overview of their mechanisms of action, experimental protocols, and a summary of their effects on cellular processes. This information is intended to guide researchers in selecting the most appropriate method for their experimental needs and to provide standardized protocols for their application.
Mechanisms of Action
Lentiviral shRNA Knockdown of MAT2A
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] When used for gene knockdown, these vectors carry a short hairpin RNA (shRNA) sequence that is specifically designed to target the messenger RNA (mRNA) of the gene of interest, in this case, MAT2A.
Upon transduction, the lentiviral genome integrates into the host cell's DNA, leading to the stable and long-term expression of the shRNA.[1] The shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery, ultimately leading to the degradation of the target MAT2A mRNA. This reduction in mRNA levels results in decreased synthesis of the MAT2A protein, thereby diminishing its enzymatic activity and reducing the cellular production of SAM.
This compound: A Pharmacological Inhibitor of MAT2A
This compound is a potent and selective small molecule inhibitor of MAT2A.[2][3][4] It functions as an allosteric inhibitor, meaning it binds to a site on the MAT2A enzyme that is distinct from the active site where methionine and ATP bind. This binding event induces a conformational change in the enzyme that prevents the release of the product, SAM. By trapping the enzyme in an inactive state, this compound effectively blocks the catalytic cycle and leads to a rapid and dose-dependent decrease in intracellular SAM levels. This acute inhibition of MAT2A activity allows for the study of the immediate cellular consequences of SAM depletion.
Comparative Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of MAT2A knockdown and inhibition. It is important to note that direct comparisons between different studies should be made with caution due to variations in cell lines, experimental conditions, and the specific inhibitors used (in some cases, precursors to this compound were employed).
Table 1: Effects of MAT2A Knockdown vs. Pharmacological Inhibition on Cellular Processes
| Parameter | Lentiviral shRNA Knockdown of MAT2A | Pharmacological Inhibition (this compound & related compounds) | Reference Cell Type(s) | Source(s) |
| Cell Viability/Proliferation | Significant growth defects and reduced viability. | Dose-dependent inhibition of proliferation, particularly in MTAP-deleted cancer cells. | H3K27M mutant glioma, MTAP-deleted cancer cells | [5][6][7][8][9] |
| S-Adenosylmethionine (SAM) Levels | Reduced cellular SAM levels. | Rapid and substantial reduction in intracellular SAM levels. | MTAP-deleted cancer cells | [6][8][9] |
| Histone Methylation | Global depletion of H3K36me3. | Reduction in PRMT5-dependent symmetric dimethylarginine (SDMA) marks. | H3K27M mutant glioma | [5][7] |
| Gene Expression | Perturbation of oncogenic and developmental transcriptional programs. | Alterations in mRNA splicing. | H3K27M mutant glioma, MTAP-deleted cancer cells | [5][7][8][9] |
| DNA Damage | Not explicitly quantified in comparative studies. | Induction of DNA damage. | MTAP-deleted cancer cells | [8][9] |
Table 2: Potency of MAT2A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Genotype | IC50 (Proliferation) | Source(s) |
| This compound (related compound) | HCT116 | MTAP-deleted | ~250 nM | [10] |
| AG-270 (clinically tested MAT2A inhibitor) | HCT116 | MTAP-deleted | Potent inhibition | [6] |
| PF-9366 | Various | MTAP-deleted | Varied, often in the µM range | [6] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of MAT2A
This protocol outlines the general steps for transducing mammalian cells with lentiviral particles carrying a MAT2A-targeting shRNA.
Materials:
-
Target cells
-
Lentiviral particles (containing shRNA targeting MAT2A and a selectable marker, e.g., puromycin resistance)
-
Non-targeting shRNA lentiviral particles (negative control)
-
Complete cell culture medium
-
Polybrene (Hexadimethrine bromide)
-
Puromycin
-
96-well or other multi-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Plate target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
On the day of transduction, replace the culture medium with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Thaw the lentiviral particles on ice.
-
Add the appropriate volume of lentiviral particles (for both MAT2A-targeting and non-targeting shRNAs) to the cells. The multiplicity of infection (MOI) will need to be optimized for your specific cell line.
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Selection:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 1-10 µg/mL) must be determined for your cell line by generating a kill curve.
-
Culture the cells in the puromycin-containing medium for 3-7 days, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving, puromycin-resistant cells.
-
Validate the knockdown of MAT2A expression by Western blot or qRT-PCR, comparing the levels in cells transduced with MAT2A shRNA to those transduced with the non-targeting control shRNA.
-
Protocol 2: this compound Treatment of Cultured Cells
This protocol provides a general guideline for treating cultured cells with the MAT2A inhibitor this compound.
Materials:
-
Target cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Multi-well plates
-
Reagents for downstream assays (e.g., cell viability assay kit, lysis buffer for Western blot)
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the planned assay and treatment duration. Allow the cells to adhere and resume exponential growth (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint (a typical starting range could be 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay.
-
-
Downstream Analysis: Following the treatment period, proceed with the planned downstream analyses, such as:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Follow the manufacturer's instructions to assess the effect of this compound on cell proliferation and viability.[11][12][13][14][15]
-
Western Blot Analysis: Harvest cell lysates to analyze the expression levels of MAT2A and downstream signaling proteins.
-
Metabolite Analysis: Extract metabolites to measure intracellular SAM levels using techniques like LC-MS.
-
Visualizations
Signaling Pathway and Mechanisms of Inhibition
Caption: Mechanisms of MAT2A inhibition by shRNA and this compound.
Experimental Workflow: Comparative Analysis
Caption: A comparative experimental workflow.
Discussion and Considerations
Choosing the Right Tool: shRNA vs. Small Molecule Inhibitor
The choice between using lentiviral shRNA knockdown and a pharmacological inhibitor like this compound depends on the specific research question.
-
Lentiviral shRNA knockdown is ideal for long-term studies that require stable and heritable suppression of MAT2A expression. It is particularly useful for creating stable cell lines for in vivo studies or for investigating the long-term consequences of MAT2A depletion. However, potential off-target effects of the shRNA sequence need to be considered and controlled for, often by using multiple shRNAs targeting different regions of the MAT2A mRNA.
-
This compound treatment offers a rapid and reversible means of inhibiting MAT2A activity. This is advantageous for studying the acute cellular responses to SAM depletion and for elucidating the immediate downstream signaling events. Pharmacological inhibition also allows for dose-response studies to investigate the relationship between the extent of MAT2A inhibition and the observed phenotype. However, the potential for off-target effects of the small molecule on other cellular proteins should be evaluated, and the stability and metabolism of the compound in the experimental system need to be considered.
Off-Target Effects
Both methods are subject to off-target effects. For shRNA, these can arise from the shRNA sequence having partial complementarity to the mRNA of other genes, leading to their unintended knockdown. For this compound, off-target effects would involve the compound binding to and modulating the activity of other proteins in the cell. It is crucial to include appropriate controls in all experiments, such as non-targeting shRNAs and vehicle controls, and to validate key findings using independent methods.
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are powerful and valuable tools for investigating the role of MAT2A in health and disease. Understanding their distinct mechanisms of action, and the advantages and limitations of each approach, will enable researchers to design rigorous experiments and to accurately interpret their findings. The protocols and comparative data presented in these application notes provide a foundation for the effective use of these technologies in the study of MAT2A biology and the development of novel therapeutics.
References
- 1. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an MTAP-deleted Cancer Model for AGI-25696 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal vulnerability, whereby cancer cells with MTAP deletion become highly dependent on the activity of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor and a necessary cofactor for PRMT5.
AGI-25696 is a potent and selective inhibitor of MAT2A that has been developed as an in vivo tool compound to exploit this vulnerability. By inhibiting MAT2A in MTAP-deleted cancer cells, this compound further reduces PRMT5 activity, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death. These application notes provide detailed protocols for establishing and validating an MTAP-deleted cancer model and for conducting preclinical studies with this compound.
Data Presentation
Table 1: In Vitro Activity of MAT2A Inhibitors in MTAP-deleted vs. MTAP-wildtype Cancer Cells
| Compound | Cell Line | MTAP Status | Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| This compound | - | - | 97[1] | Data not publicly available |
| AGI-24512 | HCT116 | MTAP-deleted | 8[2] | ~100 |
| AGI-24512 | HCT116 | MTAP-wildtype | 8[2] | >10,000 |
| AG-270 | HCT116 | MTAP-deleted | - | Potent Inhibition |
| AG-270 | HCT116 | MTAP-wildtype | - | No significant inhibition |
Table 2: In Vivo Efficacy of this compound in an MTAP-deleted Xenograft Model
| Cancer Model | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KP4 Pancreatic Cancer Xenograft (MTAP-null) | This compound | 300 mg/kg, oral, once daily | 67.8% | [2][3] |
| HCT-116 Colon Cancer Xenograft (MTAP-deleted) | AG-270 | 50 mg/kg, oral, once daily | 43% | [4] |
| HCT-116 Colon Cancer Xenograft (MTAP-deleted) | Compound 30 | 20 mg/kg, oral, once daily | 60% | [4] |
Signaling Pathway
Caption: Synthetic lethality in MTAP-deleted cancer cells.
Experimental Protocols
Protocol 1: Generation of an MTAP-Knockout Cancer Cell Line using CRISPR/Cas9
This protocol describes the generation of an isogenic MTAP-knockout cell line from an MTAP-wildtype parental line.
Materials:
-
Parental cancer cell line (e.g., HCT116)
-
MTAP CRISPR/Cas9 KO plasmid(s) with guide RNA (gRNA) targeting a constitutive exon of the MTAP gene
-
Lipofectamine or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Puromycin or other selection antibiotic (if applicable)
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Plasmid Preparation: Design and clone gRNAs targeting an early exon of the MTAP gene into a Cas9-expressing vector. Alternatively, commercially available MTAP CRISPR/Cas9 KO plasmids can be used.
-
Transfection: a. Seed the parental cells in a 6-well plate and grow to 70-80% confluency. b. On the day of transfection, dilute the MTAP CRISPR/Cas9 plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions. c. Add the transfection complex to the cells and incubate for 24-48 hours.
-
Selection and Clonal Isolation: a. If the plasmid contains a selection marker, add the appropriate antibiotic to the culture medium to select for transfected cells. b. After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Screening and Validation: a. Expand the single-cell clones. b. Extract genomic DNA from each clone. c. Perform PCR to amplify the region of the MTAP gene targeted by the gRNA. d. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels). e. Confirm the absence of MTAP protein expression in knockout clones by Western blot analysis (see Protocol 3).
Protocol 2: Establishment of an MTAP-deleted Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing a tumor xenograft model using MTAP-deleted cancer cells.
Materials:
-
MTAP-deleted cancer cell line (e.g., KP4, or the newly generated HCT116 MTAP-/-)
-
Immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but recommended to improve tumor take rate)
-
1 mL syringes with 27- or 30-gauge needles
-
Calipers
Procedure:
-
Cell Preparation: a. Culture MTAP-deleted cells in complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization, wash twice with PBS, and resuspend in PBS or serum-free medium at a concentration of 5-10 x 10^7 cells/mL. c. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneous Injection: a. Anesthetize the mice. b. Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice daily for tumor formation. b. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Dosing with this compound: a. Once tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups. b. Prepare this compound in a suitable vehicle for oral administration. c. Administer this compound (e.g., 300 mg/kg) or vehicle to the respective groups once daily by oral gavage. d. Continue dosing and tumor monitoring for the duration of the study. Monitor animal body weight as a measure of toxicity.
Protocol 3: Western Blot Analysis for MTAP and PRMT5 Activity
This protocol is for validating the MTAP knockout and assessing the pharmacodynamic effects of this compound on PRMT5 activity.
Materials:
-
Cell or tumor lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MTAP, anti-SDMA (symmetric dimethylarginine, a marker of PRMT5 activity), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: a. Lyse cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: LC-MS Analysis of MTA and SAM
This protocol is for quantifying the intracellular levels of MTA and SAM to confirm the metabolic consequences of MTAP deletion and MAT2A inhibition.
Materials:
-
Cell pellets or flash-frozen tumor tissue
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards (e.g., stable isotope-labeled MTA and SAM)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction: a. To a cell pellet or pulverized tissue, add a pre-chilled extraction solvent (e.g., 80% methanol) containing internal standards. b. Vortex vigorously and incubate on ice. c. Centrifuge at high speed to pellet cellular debris. d. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: a. Dry the supernatant under a stream of nitrogen or by vacuum centrifugation. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. c. Inject the sample onto an appropriate LC column (e.g., C18) for separation. d. Perform targeted analysis of MTA and SAM using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Quantify the absolute or relative abundance of MTA and SAM by comparing their peak areas to those of the internal standards.
Experimental Workflow
Caption: Workflow for this compound studies.
References
Troubleshooting & Optimization
Overcoming AGI-25696 high plasma protein binding in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of AGI-25696 and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), which has shown efficacy in blocking the growth of MTAP-deleted tumors in vivo.[1][2][3][4] However, this compound exhibits extremely high plasma protein binding (PPB) of over 99.9% in human plasma.[5] This is a significant concern because, according to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and able to interact with its target, distribute into tissues, and be cleared from the body.[6][7] High PPB can lead to a very low concentration of free, active drug, potentially limiting its therapeutic efficacy and requiring very high doses to achieve the desired effect in vivo.[5]
Q2: What causes the high plasma protein binding of this compound?
The high plasma protein binding of this compound is hypothesized to be linked to the weakly acidic nature of its pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.[5] This chemical structure can exist in multiple tautomeric forms, which may increase its potential to bind to various sites on plasma proteins like albumin.[5] Generally, factors like a compound's lipophilicity, pKa, and the presence of acidic moieties can contribute to high plasma protein binding.[8][9]
Q3: How does high plasma protein binding affect the pharmacokinetic (PK) properties of a drug?
High plasma protein binding significantly impacts a drug's PK profile:
-
Distribution: Highly protein-bound drugs are largely confined to the bloodstream, leading to a lower volume of distribution (Vd) and reduced penetration into tissues where the therapeutic target may be located.[10]
-
Efficacy: Since only the free drug is active, high binding can reduce the effective concentration at the target site, thereby diminishing the drug's potency in vivo.[6]
-
Metabolism and Clearance: Generally, only the unbound drug is available for metabolism by liver enzymes and elimination by the kidneys.[10] High binding can act as a reservoir, leading to a longer half-life but also potentially causing drug accumulation.[6]
Q4: What are the primary strategies to overcome high plasma protein binding?
There are two main approaches to mitigate the effects of high plasma protein binding:
-
Structural Modification: Altering the chemical structure of the compound to reduce its affinity for plasma proteins. This often involves modifying its physicochemical properties, such as reducing lipophilicity or altering its pKa.[9][11]
-
Formulation Strategies: Utilizing advanced drug delivery systems to increase the concentration of free drug in circulation. This can be achieved using technologies like liposomes, nanoparticles, or cyclodextrins.[3][12][13]
Troubleshooting Guides
Issue 1: In Vivo Efficacy of this compound is Lower Than Expected Based on In Vitro Potency
Possible Cause: The high plasma protein binding (>99.9%) of this compound is severely limiting the free drug concentration at the tumor site.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Accurately measure the fraction of unbound this compound in the plasma of the animal model being used. The recommended methods are Equilibrium Dialysis or Ultracentrifugation.
-
Correlate Free Drug Concentration with Efficacy: Determine the unbound concentration of this compound in plasma and, if possible, in the tumor tissue. Relate this to the in vitro IC50 or EC50 values to see if the free drug concentration is sufficient for target engagement.
-
Investigate Formulation-Based Solutions:
-
Liposomal Encapsulation: Formulate this compound within liposomes to shield it from plasma proteins and enhance its delivery to the tumor via the enhanced permeability and retention (EPR) effect.
-
Nanoparticle Formulation: Encapsulate this compound in polymeric nanoparticles to alter its pharmacokinetic profile and reduce interactions with plasma proteins.
-
Cyclodextrin Complexation: Formulate this compound with cyclodextrins to increase its solubility and potentially modulate its binding to plasma proteins.
-
Logical Workflow for Troubleshooting Low In Vivo Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
Issue 2: Difficulty in Accurately Measuring the Unbound Fraction of this compound
Possible Cause: The extremely high binding affinity of this compound makes it challenging to detect the low levels of free drug. Non-specific binding to the assay apparatus can also be a confounding factor.
Troubleshooting Steps:
-
Method Selection:
-
Equilibrium Dialysis: This is the "gold standard" and is often preferred as it minimizes non-specific binding compared to other methods.[10] Use a device with a low-binding membrane.
-
Ultracentrifugation: This method is also highly accurate and avoids issues with membrane binding. It separates bound and free drug based on sedimentation differences.[5]
-
Ultrafiltration: While faster, this method can be prone to non-specific binding of the drug to the filter membrane, which can lead to an overestimation of the bound fraction.[10] If using this method, pre-saturation of the membrane may be necessary.
-
-
Assay Optimization:
-
Equilibration Time: Ensure that the dialysis has reached equilibrium. This can be determined by measuring the free drug concentration at multiple time points until it remains constant.[1][14]
-
Non-Specific Binding Assessment: Evaluate the extent of non-specific binding of this compound to the dialysis membrane and apparatus. This can be done by running a control experiment without plasma proteins.[14]
-
Analytical Sensitivity: Use a highly sensitive analytical method, such as LC-MS/MS, to accurately quantify the low concentrations of free this compound in the buffer/ultrafiltrate.[1]
-
Experimental Workflow for Measuring Plasma Protein Binding
Caption: Workflow for PPB measurement.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
High-throughput equilibrium dialysis apparatus (e.g., HTD96b)[1]
-
Dialysis membrane strips (MWCO 6-8 kDa)[1]
-
Test compound (this compound)
-
Plasma from the relevant species (e.g., human, mouse)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane strips according to the manufacturer's instructions.[1]
-
Apparatus Assembly: Assemble the dialysis unit, placing the hydrated membranes between the Teflon bars to create two compartments per well.[1]
-
Sample Preparation: Prepare a stock solution of this compound and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).[15]
-
Loading the Dialysis Unit:
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking (e.g., 300 rpm) for a predetermined time to reach equilibrium (typically 4-8 hours, to be optimized).[1][6]
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[6]
-
Sample Analysis:
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Protein Binding = (1 - fu) * 100
-
Protocol 2: Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its in vivo pharmacokinetic profile.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the phase transition temperature of the lipids.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound to determine the encapsulation efficiency.
-
Signaling Pathway and Drug Action
Caption: this compound mechanism and PPB issue.
Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | MAT2A | [1] |
| Human Plasma Protein Binding | >99.9% | [5] |
| Caco-2 Efflux Ratio | 6.0 | [5] |
| HCT116 Cell SAM IC50 | 150 nM | [5] |
| Human Microsomal ER | 0.16 | [5] |
Table 2: Comparison of Methods for Measuring Plasma Protein Binding
| Method | Principle | Advantages | Limitations |
| Equilibrium Dialysis | Diffusion of free drug across a semipermeable membrane until equilibrium is reached. | High-throughput, requires smaller sample volumes, allows for determination of binding constants.[5] | Potential for non-specific binding, low solubility issues.[5] |
| Ultracentrifugation | Separation of bound and free drug based on differences in sedimentation rate under high centrifugal forces. | Minimizes non-specific binding, provides accurate measurement of free drug fraction.[5] | Relatively low-throughput.[5] |
| Ultrafiltration | Separation of free drug by passing plasma through a semipermeable membrane via centrifugation. | Fast, suitable for screening.[10] | Susceptible to non-specific binding to the filter.[10] |
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Nanotechnology-Based Formulations in Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. longdom.org [longdom.org]
- 14. bioivt.com [bioivt.com]
- 15. enamine.net [enamine.net]
AGI-25696 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with AGI-25696 in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme in the methionine cycle, responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes.[3] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, inhibition of MAT2A by this compound leads to a synthetic lethal effect. This occurs through the reduction of SAM levels, which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3] The downstream consequences include perturbations in mRNA splicing and the induction of DNA damage, ultimately leading to cancer cell death.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] A stock solution of up to 10 mM in DMSO can be prepared. For long-term storage, it is advised to store the solid compound and the DMSO stock solution under the conditions outlined in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended starting concentration for in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay conditions. A cellular IC50 of 150 nM for SAM reduction has been reported in HCT116 cells.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[7][8][9][10][11] Some cell lines may tolerate up to 0.5% or even 1%, but this should be determined empirically by running a DMSO-only control.[7][9]
-
Modify the Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm the media to 37°C before adding the compound. You can also try adding the stock solution to a small volume of media containing serum first, as the proteins in serum can sometimes help to stabilize the compound, and then add this mixture to the rest of the media.
-
Lower the Final Compound Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous environment of the cell culture medium. Consider lowering the final concentration or performing a solubility test in your specific medium.
-
Sonication: After dilution, briefly sonicating the solution may help to redissolve any precipitate. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q5: My this compound DMSO stock solution appears cloudy or has visible crystals. What should I do?
A5: If your DMSO stock solution is not clear, it indicates that the compound is not fully dissolved or has precipitated out of solution during storage.
-
Gentle Warming and Vortexing/Sonication: Gently warm the vial to 37°C and vortex or sonicate the solution to aid in redissolving the compound.
-
Prepare a Fresh Stock Solution: If the precipitate does not dissolve with warming and sonication, it is best to prepare a fresh stock solution. Ensure that the DMSO used is of high purity and anhydrous, as water contamination can reduce the solubility of hydrophobic compounds.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mM | [1] |
| Cellular SAM IC50 (HCT116) | 150 nM | [6] |
| Plasma Protein Binding (Human) | >99.9% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Equilibrate the vial of this compound to room temperature before opening. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial (Molecular Weight: 428.49 g/mol ), add 233.4 µL of DMSO. c. Vortex the solution and, if necessary, gently warm it to 37°C or sonicate briefly until the solid is completely dissolved. d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells remains non-toxic to the cells (ideally ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting, or RT-qPCR.
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for this compound precipitation in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of AGI-25696 in cancer cells
Disclaimer: The following information regarding potential off-target effects is based on general principles for small molecule inhibitors and data from structurally related compounds. Specific off-target profiling data for AGI-25696 is not publicly available. Researchers are strongly encouraged to perform their own comprehensive selectivity studies to validate their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects to consider when using this compound in cancer cells?
A1: While this compound is characterized as a potent and selective MAT2A inhibitor, it is crucial to consider potential off-target activities inherent to many small molecule inhibitors. These may include:
-
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors can exhibit activity against other kinases.
-
Interaction with non-kinase proteins: Small molecules may bind to other cellular proteins, leading to unanticipated biological responses.
-
Hepatotoxicity: The related MAT2A inhibitor, AG-270, has been associated with reversible increases in liver function tests in clinical settings, suggesting this could be a potential class-related effect.
Q2: How can I experimentally determine the off-target profile of this compound in my experimental models?
A2: Several established methodologies can be utilized to investigate potential off-target effects:
-
Kinase Profiling: Screening this compound against a broad panel of recombinant kinases is a standard method to identify potential off-target kinase interactions.
-
Chemical Proteomics: Techniques such as affinity purification coupled with mass spectrometry can identify the cellular proteins that physically interact with this compound.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with those of other well-characterized MAT2A inhibitors and inhibitors of suspected off-targets can provide valuable insights.
-
Genetic Knockout/Rescue Experiments: Testing the effect of this compound in cells where a suspected off-target has been knocked out can help validate a potential off-target interaction.
Q3: I am observing a cellular phenotype that is inconsistent with MAT2A inhibition following treatment with this compound. What could be the underlying cause?
A3: Discrepancies between expected and observed phenotypes can arise from several factors:
-
Off-target effects: this compound may be modulating the activity of one or more unforeseen cellular targets.
-
Cellular adaptation: Cells can develop resistance to MAT2A inhibition through mechanisms such as the compensatory upregulation of MAT2A itself, a phenomenon observed with some MAT2A inhibitors.
-
Cell line-specific context: The unique genetic and proteomic landscape of your cell line can significantly influence its response to the inhibitor.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity are observed in MTAP-wildtype cancer cells.
-
Possible Cause: The observed cytotoxicity may be mediated by off-target effects rather than on-target MAT2A inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Quantify intracellular S-adenosylmethionine (SAM) levels in both MTAP-deleted and MTAP-wildtype cells following this compound treatment. A more pronounced reduction in SAM levels in MTAP-deleted cells would be consistent with on-target activity.
-
Determine Dose-Response Curves: Establish the IC50 for cell viability in both cell types. A marginal difference in IC50 values may indicate that off-target effects are a significant contributor to the observed cytotoxicity.
-
Kinase Selectivity Profiling: Screen this compound against a comprehensive kinase panel to identify potential off-target kinases that could be responsible for the cytotoxic effects.
-
Issue 2: Gradual development of resistance to this compound in long-term cell culture experiments.
-
Possible Cause: Acquired resistance may be due to the compensatory upregulation of MAT2A or the activation of alternative bypass signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare MAT2A protein expression levels in resistant cells versus the parental, sensitive cell line. An elevation in MAT2A expression may suggest a compensatory feedback loop.
-
Phospho-proteomic Profiling: Analyze the phosphorylation status of key signaling proteins in resistant cells to identify any activated bypass pathways that could be circumventing the effects of MAT2A inhibition.
-
Investigate Combination Therapies: If a specific bypass pathway is identified, consider a combination therapy approach by co-administering this compound with an inhibitor targeting a key component of that pathway.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound
This table presents a hypothetical outcome of a kinase profiling screen and is for illustrative purposes only. Actual results should be determined experimentally.
| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |
| MAT2A | 99% | 8 |
| Kinase X | 72% | 450 |
| Kinase Y | 51% | >1000 |
| Kinase Z | 23% | >10000 |
| ... (400+ other kinases) | <10% | >10000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired screening concentration (e.g., 1 µM).
-
Assay Plate Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls, such as a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Kinase Reaction: Incubate the plates at 30°C for a predetermined time to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.
Protocol 2: Western Blot Analysis of MAT2A Expression
-
Cell Lysis: Treat cultured cells with this compound or a vehicle control for the desired duration. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of total protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the MAT2A signal to a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: A logical workflow for the investigation of unexpected cellular phenotypes.
Interpreting unexpected results with AGI-25696 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AGI-25696, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during experiments with this compound.
Question: Why am I observing significant cytotoxicity in my MTAP-wildtype (MTAP-WT) control cells, which are expected to be insensitive?
Answer:
This is an important observation, as this compound's anti-proliferative effects are designed to be selective for MTAP-deleted cells.[1] Unexpected toxicity in MTAP-WT cells could point to off-target effects or experimental variables.
Possible Causes & Troubleshooting Steps:
-
Incorrect MTAP Genotype: The MTAP status of your cell line may be incorrect or may have changed.
-
Action: Independently verify the MTAP status of your cell lines using PCR, western blotting for the MTAP protein, or genomic sequencing.
-
-
Excessively High Concentration: At very high concentrations, the selectivity of any inhibitor can be lost, leading to off-target effects.
-
Action: Perform a detailed dose-response curve in both your MTAP-deleted and MTAP-WT cell lines. Determine the IC50 for the sensitive line and confirm that the toxicity in the WT line only occurs at significantly higher concentrations. The goal is to identify a therapeutic window where MTAP-deleted cells are inhibited while WT cells are not.[1]
-
-
Off-Target Effects: The compound may be interacting with other cellular targets besides MAT2A, causing general toxicity.
-
Action: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. If the inactive analog also causes toxicity, the effect is likely non-specific to MAT2A inhibition.
-
-
Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Action: Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent-induced cytotoxicity.
-
Caption: Troubleshooting logic for unexpected cytotoxicity.
Question: Why are the measured intracellular S-adenosylmethionine (SAM) levels not decreasing after this compound treatment?
Answer:
A reduction in SAM is the direct pharmacodynamic biomarker of MAT2A inhibition.[2][3] A lack of change suggests a problem with the compound's activity or the measurement assay.
Possible Causes & Troubleshooting Steps:
-
Compound Instability or Precipitation: this compound may be degrading in your culture medium or precipitating out of solution.
-
Action: Prepare fresh stock solutions of this compound for each experiment. When diluting into aqueous media, ensure the final solvent concentration is low and visually inspect for any precipitation.
-
-
Insufficient Treatment Time or Dose: The kinetics of SAM depletion can vary between cell lines.
-
Action: Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) and a dose-response experiment to determine the optimal treatment conditions for observing SAM reduction in your specific cell model.
-
-
Cellular Feedback Mechanisms: Some cancer cells can counteract MAT2A inhibition by upregulating MAT2A gene expression, which can blunt the reduction in SAM levels.[4]
-
Action: Measure MAT2A mRNA and protein levels after treatment. An increase would suggest a compensatory feedback loop is active.
-
-
Assay Sensitivity/Protocol Issues: The quantification of SAM, typically by LC-MS/MS, is highly technical.
-
Action: Review your sample preparation protocol, especially the metabolite extraction step. Ensure that your LC-MS/MS method is validated and has the required sensitivity. Run positive and negative controls to confirm assay performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of action for this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of MAT2A, the enzyme that catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.[2][5][6] In cancers with homozygous deletion of the MTAP gene, cells accumulate a metabolite called methylthioadenosine (MTA).[4] This MTA accumulation partially inhibits the activity of another enzyme, PRMT5. By further reducing SAM levels, this compound severely cripples the remaining PRMT5 activity.[7] This dual inhibition disrupts essential mRNA splicing, leading to DNA damage and selective cell death in the MTAP-deleted cancer cells, a classic example of synthetic lethality.[4][7]
Caption: this compound synthetic lethal mechanism in MTAP-deleted cancer.
Q2: What is a suitable starting concentration for in vitro experiments?
A2: Based on published data, a potent cellular effect in sensitive HCT116 MTAP-deleted cells was observed with an IC50 for SAM reduction of 150 nM.[8] A good starting point for dose-response experiments would be to use a logarithmic dilution series centered around this concentration, for example, from 1 nM to 10 µM.
Q3: What are the recommended solvent and storage conditions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock is further diluted in culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: Are there known off-target effects or liabilities for this class of inhibitors?
A4: While this compound is highly selective for MAT2A, its successor compound, AG-270, was associated with dose-limiting hepatobiliary toxicities in a Phase I clinical trial, including elevated bilirubin and liver enzymes.[9] This suggests that liver function could be a potential off-target area of concern for this chemical scaffold. High plasma protein binding (>99.9%) was also noted for this compound, which can impact its free fraction and bioavailability.[8]
Data Summaries
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| SAM IC50 | HCT116 | 150 nM | [8] |
| Human Microsomal ER | - | 0.16 | [8] |
| Human Plasma Protein Binding | - | >99.9% |[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
|---|
| Mice | KP4 MTAP-null Pancreatic Xenograft | 300 mg/kg, q.d., oral | 67.8% Tumor Growth Inhibition (TGI) |[8][10][11] |
Experimental Protocols
Protocol 1: Anti-Proliferation Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating:
-
Seed MTAP-deleted and MTAP-WT cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle.
-
Incubate for the desired time period (e.g., 72-120 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
-
Caption: General workflow for in vitro this compound experiments.
Protocol 2: Western Blot for PRMT5-mediated Methylation
This protocol assesses the downstream effects of MAT2A inhibition by measuring changes in symmetric dimethylarginine (SDMA) on cellular proteins, a mark catalyzed by PRMT5.
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound as described above for a suitable duration (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film. A decrease in the overall SDMA signal would indicate PRMT5 inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - figshare - Figshare [figshare.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
AGI-25696 Technical Support Center: Optimizing Concentration for Maximal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of AGI-25696, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Our goal is to equip researchers with the necessary information to optimize the experimental concentration of this compound for maximal efficacy, particularly in the context of MTAP-deleted cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in the cell. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA). This MTA accumulation partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cancer cells highly dependent on the remaining PRMT5 activity, which in turn is dependent on SAM. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to a significant reduction in PRMT5 activity and ultimately causing synthetic lethality in MTAP-deleted cancer cells.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on available data, a good starting point for dose-response studies is a concentration range of 10 nM to 10 µM. This compound has a reported cellular S-adenosylmethionine (SAM) IC50 of 150 nM in HCT116 cells[1]. For anti-proliferation assays, a broader range is recommended to establish a full dose-response curve.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiment, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed a level that could affect cell viability (typically ≤ 0.5%).
Q4: What are the known off-target effects or toxicities of this compound?
A4: While specific off-target profiling for this compound is not extensively published in the public domain, studies on the structurally related and more clinically advanced MAT2A inhibitor, AG-270, can provide some insights. Potential toxicities observed in preclinical and clinical studies of AG-270 include hepatotoxicity (elevated liver enzymes and bilirubin), hematological toxicity (thrombocytopenia), and skin rashes. It is advisable to monitor for similar effects in your experimental models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 values in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line: The cell line may not have a homozygous deletion of MTAP. 2. Suboptimal assay duration: The anti-proliferative effects of MAT2A inhibition may take several cell doublings to become apparent. 3. Compound instability: this compound may be degrading in the culture medium over long incubation periods. 4. High cell seeding density: Overly confluent cells may be less sensitive to treatment. | 1. Verify MTAP status: Confirm the MTAP status of your cell line using PCR, western blot, or genomic sequencing. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal endpoint for your cell line. 3. Replenish media and compound: For longer-term assays, consider replenishing the culture medium with fresh this compound every 48-72 hours. 4. Optimize seeding density: Perform a cell titration experiment to determine the optimal seeding density that allows for exponential growth throughout the assay period. |
| Inconsistent results between experiments | 1. Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently to treatment. 2. Inaccurate compound concentration: Errors in serial dilutions or improper storage of the stock solution. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range and ensure they are healthy and actively dividing before seeding for an experiment. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a properly stored stock solution for each experiment. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity. |
| Toxicity observed in MTAP-wild-type cells at low concentrations | 1. Off-target effects: this compound may have off-target activities at higher concentrations. 2. Non-specific cytotoxicity: The compound or the vehicle (DMSO) may be causing general toxicity. | 1. Determine the therapeutic window: Carefully compare the dose-response curves of MTAP-deleted and MTAP-wild-type cells to identify a concentration range with maximal selectivity. 2. Include proper controls: Always include a vehicle control (DMSO-treated cells) to assess the effect of the solvent on cell viability. |
Data Presentation
Table 1: In Vitro Activity of this compound and a Related MAT2A Inhibitor
| Compound | Cell Line | MTAP Status | Assay Type | IC50 | Reference |
| This compound | HCT116 | -/- | Cellular SAM | 150 nM | [1] |
| AG-270 | HCT116 | +/+ | Proliferation | >30,000 nM | |
| AG-270 | HCT116 | -/- | Proliferation | 260 nM |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell Proliferation Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in both MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: this compound inhibits MAT2A, leading to synthetic lethality in MTAP-deleted cells.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting unexpected IC50 results.
References
AGI-25696 Technical Support Center: Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AGI-25696 in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound disrupts these processes, leading to anti-proliferative effects, particularly in cancers with MTAP (methylthioadenosine phosphorylase) gene deletion.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
3. How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] To ensure complete dissolution, gentle warming and vortexing may be necessary. Always use high-purity, anhydrous DMSO to minimize degradation.
4. Is this compound stable in aqueous solutions and cell culture media?
While specific data on the stability of this compound in aqueous solutions is limited, compounds of the pyrazolo[1,5-a]pyrimidine class can have low aqueous solubility. This can lead to precipitation in cell culture media, especially at higher concentrations, resulting in inconsistent experimental outcomes. It is crucial to ensure that the final concentration of this compound in your experimental setup does not exceed its solubility limit in the specific medium being used. The final concentration of DMSO in cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause 1: Precipitation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding this compound.
-
Prepare a dilution series of this compound in your specific cell culture medium and assess solubility under a microscope.
-
Reduce the final concentration of this compound in your assay.
-
Consider preparing fresh dilutions from a concentrated stock solution immediately before each experiment.
-
Possible Cause 2: Degradation of this compound in stock solutions.
-
Troubleshooting Steps:
-
Ensure that stock solutions are stored correctly at -80°C in airtight, amber vials to protect from light and moisture.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes.
-
If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Issue 2: Variability in in-vivo experimental results.
Possible Cause 1: Poor bioavailability due to formulation issues.
-
Troubleshooting Steps:
-
This compound has been used in in-vivo studies, but the specific formulation details are not always published.
-
For oral administration, a suitable vehicle that enhances solubility and absorption is necessary. Common vehicles for poorly soluble compounds include solutions with co-solvents (e.g., PEG400, Tween 80) or suspensions in agents like carboxymethylcellulose.
-
Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended before administration.
-
Possible Cause 2: Metabolic instability.
-
Background: this compound has been described as a metabolically stable analog in human liver microsomes. However, metabolic profiles can differ between species.
-
Troubleshooting Steps:
-
If inconsistent results are observed in a new animal model, consider performing a pilot pharmacokinetic study to determine the compound's half-life and exposure levels.
-
This will help in optimizing the dosing regimen (dose and frequency) to maintain effective concentrations.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -80°C.
-
Protocol 2: General Guideline for Stability Assessment using HPLC-UV
While a specific HPLC method for this compound is not publicly available, a general reverse-phase HPLC-UV method can be adapted to assess its stability.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase (Isocratic - starting point for method development):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.
-
-
Method Parameters (starting point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: Determined by performing a UV scan of this compound (likely around 254 nm or its absorbance maximum).
-
-
Stability Study Procedure:
-
Prepare solutions of this compound in the desired experimental conditions (e.g., different buffers for pH stability, in cell culture media, or exposed to light/heat).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in-vitro studies.
References
Technical Support Center: Troubleshooting Resistance to AGI-25696 in Long-Term Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the MAT2A inhibitor, AGI-25696, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions that are crucial for cell growth and proliferation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these essential methylation processes and ultimately hinders cancer cell growth.
Q2: Why are cancer cells with MTAP deletion particularly sensitive to this compound?
The sensitivity of MTAP-deleted cancer cells to this compound is due to a concept known as synthetic lethality. The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in about 15% of cancers, encodes for the enzyme methylthioadenosine phosphorylase.[2] In the absence of MTAP, a metabolite called methylthioadenosine (MTA) accumulates. MTA is a natural inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells highly dependent on MAT2A for the production of SAM to maintain essential methylation activities. Therefore, inhibiting MAT2A with this compound in these already vulnerable cells leads to a significant disruption of cellular processes and selective cell death.[2]
Q3: What are the known or hypothesized mechanisms of acquired resistance to this compound in long-term studies?
While specific long-term resistance studies on this compound are not extensively published, based on studies of other MAT2A inhibitors and general principles of targeted therapy resistance, the following mechanisms are likely:
-
Upregulation of MAT2A Expression: Cancer cells may adapt to long-term this compound treatment by increasing the expression of the MAT2A protein. This increase in the target enzyme can effectively neutralize the inhibitory effect of the drug, requiring higher concentrations to achieve the same level of SAM depletion.[2]
-
Alterations in Downstream Signaling Pathways: Resistance can emerge through changes in pathways downstream of MAT2A. This could involve the upregulation or activation of components of the PRMT5 signaling pathway, compensating for the reduced SAM levels.
-
Increased Symmetric Dimethylarginine (SDMA) Levels: Clinical studies with the MAT2A inhibitor AG-270 have observed an increase in tumor SDMA levels at the time of disease progression. This suggests that alterations in the methylation of proteins, as measured by SDMA, could be a biomarker and a potential mechanism of resistance.[3]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vitro experiments with this compound, particularly in the context of long-term studies and potential resistance.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Gradual loss of this compound efficacy in long-term cell culture | Development of acquired resistance. | - Confirm Resistance: Perform a dose-response assay to compare the IC50 value of the long-term treated cells to the parental cell line. An increase in IC50 indicates resistance. - Investigate Mechanism: Analyze MAT2A and PRMT5 protein expression levels by Western blot. Quantify MAT2A mRNA levels by qPCR. Measure intracellular SAM and SDMA levels. - Consider Combination Therapy: Explore the synergistic effects of this compound with other agents, such as PRMT5 inhibitors or chemotherapy. |
| Inconsistent IC50 values in cell viability assays | - Pipetting errors leading to uneven cell seeding. - "Edge effects" in multi-well plates. - Issues with assay reagents (e.g., expired, improper storage). - Cell clumping. - Mitochondrial function interference (for MTT/MTS assays). | - Improve Pipetting Technique: Ensure proper mixing of cell suspension before and during plating. - Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS/media. - Use Fresh Reagents: Prepare fresh reagents and ensure they are stored correctly. - Ensure Single-Cell Suspension: Use a cell strainer if clumping is an issue. - Consider Alternative Assays: Use a non-mitochondrial-based assay like CellTiter-Glo® or direct cell counting to validate results.[4] |
| Weak or no signal in Western blot for MAT2A or PRMT5 | - Inefficient protein extraction. - Low antibody concentration or poor antibody quality. - Insufficient protein loading. - Problems with transfer or detection steps. | - Optimize Lysis Buffer: Use a lysis buffer with appropriate detergents and protease/phosphatase inhibitors. - Titrate Antibody: Determine the optimal antibody concentration. - Quantify and Load Sufficient Protein: Use a protein assay to normalize loading. - Verify Transfer Efficiency: Use a reversible protein stain like Ponceau S. - Check Detection Reagents: Ensure ECL substrate is fresh and active. |
| High variability in SAM/SDMA measurements | - Sample degradation (SAM is unstable). - Inefficient extraction. - Low assay sensitivity. | - Proper Sample Handling: Process samples quickly on ice and store at -80°C. - Use Validated Extraction Protocol: Ensure the chosen method is efficient for extracting these metabolites. - Use a Sensitive Detection Method: Employ a validated LC-MS/MS method for accurate quantification. |
Data Presentation
The following tables provide a summary of representative quantitative data for MAT2A inhibitors. Note that IC50 values can vary based on the cell line, assay conditions, and duration of treatment.
Table 1: Representative IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | MTAP Status | MAT2A Inhibitor | Approximate IC50 (µM) |
| HCT116 | Wildtype | IDE397 | >10 |
| HCT116 | MTAP-/- | IDE397 | ~0.01 |
| NCI-H838 | MTAP-deleted | IDE397 | ~0.005 |
| A549 | MTAP-deleted | AG-270 | ~0.02 |
| Multiple Myeloma Lines | N/A | FIDAS-5 | ~1-5 |
Data compiled from publicly available information.[2]
Table 2: Potential Molecular Changes Associated with MAT2A Inhibitor Resistance
| Molecule | Change in Resistant Cells | Implication |
| MAT2A | Upregulation (mRNA & Protein) | Increased target expression can overcome competitive inhibition. |
| SAM | Partial restoration | Indicates a compensatory mechanism to bypass MAT2A inhibition. |
| SDMA | Increased levels | May reflect alterations in downstream PRMT5 activity or other methyltransferases.[3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, long-term exposure to increasing concentrations of this compound.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the parental cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration of approximately 1/10th to 1/5th of the IC50.[5]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a stable rate, gradually increase the concentration of this compound. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[6]
-
Monitoring and Maintenance: Regularly monitor the cells for viability and proliferation. The media with the corresponding concentration of this compound should be changed every 2-3 days.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve a stock of the cells.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 (e.g., >10-fold) indicates the successful generation of a resistant cell line.[6]
Protocol 2: Western Blot Analysis of MAT2A and PRMT5
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000) and PRMT5 (e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: MAT2A-PRMT5 signaling in MTAP wild-type vs. MTAP-deleted cells.
Caption: Experimental workflow for developing and characterizing resistance.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. benchchem.com [benchchem.com]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. benchchem.com [benchchem.com]
- 5. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming MAT2A Target Engagement of AGI-25696
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the target engagement of AGI-25696 with Methionine Adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target MAT2A?
This compound is a potent and selective inhibitor of MAT2A, an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2][3] this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, and it is noncompetitive with respect to the substrates ATP and L-methionine.[4] This binding inhibits the release of the product, SAM, from the enzyme's active site.[4][5]
Q2: Why is confirming MAT2A target engagement crucial?
Confirming that a compound directly binds to its intended target within a cellular context is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed biological effects are a direct result of target inhibition, rather than off-target activities. For this compound, confirming MAT2A engagement validates its role as a specific MAT2A inhibitor.
Q3: What are the primary methods to confirm this compound target engagement with MAT2A?
The primary methods to confirm target engagement of this compound with MAT2A include:
-
Biochemical Assays: To measure the direct inhibition of MAT2A enzymatic activity.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to MAT2A in a cellular environment.[6][7][8]
-
Quantification of Intracellular SAM Levels: To measure the direct downstream pharmacological effect of MAT2A inhibition in cells.[4][5]
-
Western Blotting for Downstream Markers: To assess the impact on downstream pathways, such as the reduction of Symmetric Dimethyl Arginine (SDMA) levels, a marker for PRMT5 activity which is dependent on SAM.
Troubleshooting Guides
Biochemical MAT2A Inhibition Assay
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Enzyme inactivity due to improper storage or handling. | Store recombinant MAT2A at -80°C in small aliquots to avoid freeze-thaw cycles. Keep the enzyme on ice during the experiment. |
| Suboptimal assay conditions. | Ensure substrate (ATP and L-methionine) concentrations are appropriate. Optimize buffer conditions (pH, MgCl2 concentration).[9] | |
| Reagent degradation. | Use freshly prepared ATP solutions. Ensure the colorimetric detection reagent is within its expiration date.[9] | |
| High Background Signal | Contamination of reagents with inorganic phosphate. | Use high-purity water and reagents. Ensure that the buffer used for inhibitor dilution does not contain phosphate.[1] |
| Non-enzymatic hydrolysis of ATP. | Prepare ATP solutions fresh and store them properly. | |
| Inconsistent IC50 Values | Inconsistent inhibitor or enzyme concentrations. | Ensure accurate serial dilutions of this compound. Use a consistent concentration of MAT2A across all assays. |
| Variable incubation times. | Use a fixed and consistent incubation time for the enzyme and inhibitor before initiating the reaction. | |
| DMSO concentration variability. | Maintain a consistent final DMSO concentration across all wells, typically not exceeding 1%.[1][10] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Recommended Solution |
| No or Weak Thermal Shift | The compound does not bind to the target in cells. | This could be a valid result. Confirm with orthogonal assays. |
| Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions for target engagement. | |
| Suboptimal heating conditions. | Optimize the heat challenge temperature and duration. A temperature gradient is recommended to determine the optimal melting temperature.[11] | |
| High Variability Between Replicates | Inconsistent cell number or lysis efficiency. | Ensure accurate cell counting and consistent cell density. Optimize the freeze-thaw cycles for efficient and reproducible cell lysis.[12] |
| Uneven heating. | Use a thermal cycler with good temperature uniformity. | |
| Difficulty Detecting MAT2A by Western Blot | Low antibody quality or concentration. | Validate the primary antibody for specificity and use it at the recommended dilution. |
| Low protein concentration. | Ensure sufficient protein is loaded onto the gel. Perform a protein concentration assay (e.g., BCA) before loading.[12] |
Measurement of Intracellular SAM
| Problem | Possible Cause | Recommended Solution |
| High Variability in SAM Levels | Inconsistent cell handling and extraction. | Standardize cell harvesting and quenching procedures. Perform extractions quickly and on ice to minimize metabolic activity. |
| Incomplete cell lysis. | Use a validated lysis method and ensure complete cell disruption. | |
| Low SAM Detection | SAM degradation. | SAM is unstable. Process samples quickly and store extracts at -80°C. Avoid repeated freeze-thaw cycles. |
| Insufficient sensitivity of the detection method. | For low-abundance samples, consider using a more sensitive method like LC-MS/MS.[3] | |
| Matrix Effects in LC-MS/MS | Interference from other cellular components. | Optimize the chromatographic separation. Use an internal standard to correct for matrix effects. |
Detailed Experimental Protocols
Biochemical MAT2A Inhibition Assay (Colorimetric)
This protocol is based on the detection of inorganic phosphate (Pi) produced during the MAT2A-catalyzed reaction.
Materials:
-
Recombinant human MAT2A
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
This compound (dissolved in DMSO)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted this compound.
-
Positive Control Wells (No Inhibitor): Add 5 µL of assay buffer with the same final DMSO concentration.
-
Blank Wells (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Reaction Initiation: Prepare a master mix of L-Methionine and ATP in the assay buffer at 2.5x the final desired concentration. Add 10 µL of this master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of the colorimetric detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" wells from all other readings. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps to assess the binding of this compound to MAT2A in intact cells.
Materials:
-
Cancer cell line of interest (e.g., MTAP-deleted cell line)
-
Cell culture medium and reagents
-
This compound (dissolved in DMSO)
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Reagents and equipment for Western blotting (SDS-PAGE, antibodies against MAT2A and a loading control)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting using a primary antibody specific for MAT2A to detect the amount of soluble MAT2A at each temperature. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble MAT2A relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Measurement of Intracellular S-Adenosylmethionine (SAM)
This protocol describes the general steps for quantifying intracellular SAM levels using LC-MS/MS.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Ice-cold PBS
-
Extraction solvent (e.g., 80:20 methanol:water)
-
Internal standard (e.g., deuterated SAM)
-
Equipment for cell lysis (e.g., sonicator)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired time. Aspirate the medium, wash the cells with ice-cold PBS, and then add the ice-cold extraction solvent.
-
Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Add the internal standard.
-
Lysis: Lyse the cells by sonication or other appropriate methods on ice.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify SAM levels.
-
Data Normalization: Normalize the SAM levels to the cell number or protein concentration of the initial cell pellet.
-
Data Analysis: Compare the SAM levels in this compound-treated cells to the vehicle-treated control to determine the extent of SAM reduction. Calculate the EC50 value for SAM reduction.
Data Presentation
Table 1: In Vitro Activity of MAT2A Inhibitors
| Compound | Biochemical IC50 (MAT2A) | Cellular SAM Reduction EC50 | Reference |
| This compound | 97 nM | Data not available | [13] |
| AGI-24512 | ~8 nM | Data not available | [4] |
| AG-270 | Data not available | Reported to be more efficient than AGI-24512 | [4] |
| PF-9366 | Data not available | Data not available | [14] |
Visualizations
Caption: A simplified diagram of the MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the quantification of intracellular S-Adenosylmethionine (SAM).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. CETSA [cetsa.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. ijraset.com [ijraset.com]
- 14. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in AGI-25696 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using AGI-25696. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] It functions by binding to a site on the enzyme that is distinct from the substrate binding site. This non-competitive inhibition blocks the release of the product, S-adenosylmethionine (SAM), from the enzyme's active site.[3] This leads to a reduction in cellular SAM levels, which can selectively inhibit the proliferation of cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4]
Q2: Why is this compound selective for MTAP-deleted tumors?
A2: MTAP is an enzyme involved in the salvage of adenine and methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In cells lacking MTAP, MTA accumulates. This accumulation is thought to make the cells more dependent on the de novo synthesis of SAM by MAT2A. By inhibiting MAT2A, this compound exploits this dependency, leading to a targeted anti-proliferative effect in MTAP-deleted cancer cells.
Q3: What is the recommended solvent for this compound?
A3: While specific solubility data is not detailed in the provided search results, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo studies, appropriate formulation vehicles should be used to ensure solubility and bioavailability. Always refer to the manufacturer's product data sheet for specific instructions.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. One study reported a SAM IC50 of 150 nM in HCT116 cells.[5] It is crucial to establish a baseline IC50 in your specific experimental system.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Proliferation Assays
| Potential Cause | Recommended Solution |
| Cell Line Health and Integrity | Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination. Confirm the MTAP deletion status of your cell line. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability. |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the compound is fully dissolved in the culture medium and does not precipitate. |
| Assay-Specific Issues | The choice of proliferation assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the assay is validated for your cell line and that the readout is not affected by the compound itself. |
| Incubation Time | Optimize the duration of compound exposure. A 10-day exposure to low concentrations has been used to emulate therapeutic practices for some anti-tumor drugs.[6] |
Variability in S-Adenosylmethionine (SAM) Level Measurements
| Potential Cause | Recommended Solution |
| Sample Collection and Processing | Rapidly quench metabolic activity and consistently process samples to prevent SAM degradation. Snap-freezing cell pellets or tissues in liquid nitrogen is recommended. |
| Extraction Efficiency | Use a validated SAM extraction protocol. Inconsistent extraction can be a significant source of variability. |
| Assay Sensitivity and Specificity | Utilize a highly sensitive and specific SAM detection method, such as LC-MS/MS. Ensure the assay is properly calibrated and includes appropriate internal standards. |
| Cellular Metabolic State | The metabolic state of the cells can influence SAM levels. Ensure consistent cell culture conditions, including media composition and confluency, at the time of harvest. |
Data Presentation
In Vitro Parameters of this compound
| Parameter | Value | Cell Line | Reference |
| SAM IC50 | 150 nM | HCT116 | [5] |
| Plasma Protein Binding (human) | >99.9% | - | [5] |
| Caco-2 Efflux Ratio | 6.0 | - | [5] |
| Human Liver Microsome ER | 0.16 | - | [5] |
Pharmacokinetic Data of this compound in Mice with KP4 Xenografts (300 mg/kg)
| Parameter | Plasma | Tumor | Reference |
| Cmax | 179,000 ± 21,500 ng/mL | 32,300 ± 6,100 ng/g | [5] |
| AUC0-12h | 1,650,000 hng/mL | 372,000 hng/g | [5] |
Experimental Protocols
General Protocol for a Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 10 days).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
General Protocol for an In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells (e.g., KP4) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., 300 mg/kg, daily).[3]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound on the MAT2A enzyme.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A decision tree for troubleshooting variability in this compound experiments.
References
- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AGI-25696 vs. AG-270 in MTAP-Deleted Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent, orally bioavailable allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A), AGI-25696 and AG-270, for the targeted therapy of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A, making it a prime therapeutic target.[1][2][3]
Executive Summary
This compound served as a crucial in vivo tool compound, establishing the preclinical proof-of-concept for MAT2A inhibition in MTAP-deleted tumors.[4][5] Despite its success in demonstrating tumor growth inhibition, this compound exhibited suboptimal pharmacokinetic properties, including high plasma protein binding and a significant efflux ratio, which would necessitate high clinical doses.[4][6]
AG-270 is a structurally related, second-generation MAT2A inhibitor developed through lead optimization of the this compound scaffold. It demonstrates improved potency and drug-like properties, leading to its advancement as a clinical candidate.[4][7] AG-270 has been investigated in a Phase 1 clinical trial for patients with advanced solid tumors or lymphomas characterized by MTAP deletion.[8][9]
Mechanism of Action: Exploiting Synthetic Lethality
The core therapeutic strategy for both this compound and AG-270 hinges on the principle of synthetic lethality in MTAP-deleted cancers.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of AG-270 in Participants With Advanced Solid Tumors or Lymphoma With MTAP Loss [clinicaltrials.servier.com]
A Comparative Analysis of AGI-25696 and PF-9366: Efficacy as MAT2A Inhibitors
In the landscape of targeted cancer therapy, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a detailed comparison of two key allosteric MAT2A inhibitors, AGI-25696 and PF-9366, focusing on their efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and PF-9366 are potent, allosteric inhibitors of MAT2A, an essential enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular processes. While both compounds effectively inhibit MAT2A, this compound was developed to overcome some of the limitations observed with PF-9366, demonstrating improved potency and in vivo efficacy. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation
The following tables summarize the quantitative efficacy data for this compound and PF-9366 based on available research.
Table 1: In Vitro Efficacy of this compound and PF-9366
| Parameter | This compound | PF-9366 | Cell Line/System | Reference |
| Enzymatic Inhibition (IC50) | Not explicitly stated | 420 nM | Recombinant human MAT2A | [1][2][3][4] |
| Binding Affinity (Kd) | Not explicitly stated | 170 nM | Recombinant human MAT2A | [1] |
| Cellular SAM Synthesis Inhibition (IC50) | 150 nM | 1.2 µM | HCT116 | [5] |
| 225 nM | Huh-7 | [2][3] | ||
| 860 nM | H520 (Mat2B knockdown) | [2] | ||
| Cell Proliferation Inhibition (IC50) | Not explicitly stated | 10 µM | Huh-7 | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value | Animal Model | Cell Line | Dosing | Reference |
| Tumor Growth Inhibition (TGI) | 67.8% (p=0.0001) | Mice | KP4 (pancreatic, MTAP-null) | 300 mg/kg, once daily (oral) | [5][6] |
| Maximum Serum Concentration (Cmax) | 179,000 ± 21,500 ng/mL | Mice | KP4 xenograft | 3 b.i.d. doses | [5] |
| Tumor Concentration (Cmax) | 32,300 ± 6,100 ng/g | Mice | KP4 xenograft | 3 b.i.d. doses | [5] |
| Plasma AUC0-12h | 1,650,000 h·ng/g | Mice | KP4 xenograft | 3 b.i.d. doses | [5] |
| Tumor AUC0-12h | 372,000 h·ng/g | Mice | KP4 xenograft | 3 b.i.d. doses | [5] |
Signaling Pathway and Mechanism of Action
This compound and PF-9366 are allosteric inhibitors of MAT2A.[4][7] MAT2A is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[8] SAM is a critical molecule that serves as the primary methyl group donor for a wide range of methylation reactions, including the methylation of DNA, RNA, and proteins (such as histones). These epigenetic modifications play a crucial role in regulating gene expression and other cellular processes.
In cancers with MTAP deletion, there is an accumulation of methylthioadenosine (MTA), which is a weak inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells highly dependent on a consistent supply of SAM for survival. By inhibiting MAT2A, this compound and PF-9366 deplete the intracellular pool of SAM, which in turn further inhibits PRMT5 activity. This synthetic lethal interaction leads to defects in mRNA splicing, DNA damage, and ultimately, cell death in MTAP-deleted cancer cells.[9][10] The inhibition of MAT2A has also been shown to affect signaling pathways such as Wnt, TNF, and MAPK.[11]
Experimental Protocols
In Vitro MAT2A Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the enzymatic inhibition of MAT2A.
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (this compound or PF-9366) in an appropriate buffer. Prepare a master mix containing recombinant human MAT2A enzyme, L-methionine, and ATP in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP).
-
Assay Plate Setup : Add the diluted inhibitor to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition : Add the MAT2A enzyme to all wells except the negative control and incubate to allow for inhibitor binding.
-
Reaction Initiation : Start the enzymatic reaction by adding the L-methionine and ATP mixture.
-
Incubation : Incubate the plate at 37°C for a defined period.
-
Detection : Stop the reaction and add a detection reagent to measure the product formation (e.g., a colorimetric phosphate detection reagent).
-
Data Analysis : Measure the signal (e.g., absorbance) using a plate reader and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[12]
Cellular S-Adenosylmethionine (SAM) Level Assay
This protocol describes a method to measure intracellular SAM levels following inhibitor treatment.
-
Cell Culture : Seed cancer cells (e.g., HCT116, Huh-7) in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of this compound or PF-9366 for a specified duration (e.g., 6 hours).
-
Cell Lysis : After treatment, wash the cells with PBS and lyse them using a suitable method (e.g., methanol extraction).
-
Sample Analysis : Analyze the cell lysates using LC-MS/MS to quantify the intracellular concentrations of SAM.
-
Data Analysis : Normalize the SAM levels to a control (e.g., cell number or protein concentration) and calculate the IC50 value for SAM synthesis inhibition.[13]
Cell Proliferation Assay
This protocol is used to determine the effect of the inhibitors on cancer cell growth.
-
Cell Seeding : Seed cancer cells at a low density in 96-well plates and allow them to attach overnight.
-
Compound Treatment : Add serial dilutions of this compound or PF-9366 to the wells and incubate for a prolonged period (e.g., 72 hours).
-
Viability Measurement : Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. tribioscience.com [tribioscience.com]
- 4. probiologists.com [probiologists.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Novel MAT2A Inhibitors for Precision Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the in vitro performance of key Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This document provides supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This genetic alteration, present in approximately 15% of all human cancers, induces a state of synthetic lethality when combined with MAT2A inhibition.[2] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits protein arginine methyltransferase 5 (PRMT5).[3] This renders cancer cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A depletes SAM levels, leading to further suppression of PRMT5 activity, disruption of mRNA splicing, induction of DNA damage, and ultimately, selective cancer cell death.[4]
This guide provides a head-to-head comparison of several notable MAT2A inhibitors based on publicly available in vitro data. Direct comparison of absolute potency values across different studies should be approached with caution due to potential variations in experimental conditions.
Comparative Efficacy of MAT2A Inhibitors: In Vitro Potency
The following tables summarize the biochemical and cellular potency of various MAT2A inhibitors. The data highlights the inhibitors' direct enzymatic inhibition and their differential effects on the proliferation of cancer cell lines with and without MTAP deletion, a key indicator of the desired synthetic lethal effect.
| Inhibitor | Biochemical IC50 (nM) | Reference |
| AG-270 | 14 | [5] |
| SCR-7952 | 18.7 | [6] |
| Compound 28 | 18 | [7] |
| Compound 17 | 430 | [7] |
Table 1: Comparison of biochemical IC50 values for selected MAT2A inhibitors.
| Inhibitor | Cell Line | MTAP Status | Cellular IC50 (nM) | Selectivity (WT/Deleted) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | >115x | [1] |
| HCT116 | Deleted | 260 | [1] | ||
| SCR-7952 | HCT116 | Wild-Type | >10,000 | >290x | [3] |
| HCT116 | Deleted | 34.4 | [3] | ||
| IDE397 | HCT116 | Wild-Type | Not specified | Selective | [8] |
| HCT116 | Deleted | Potent Inhibition | [8] | ||
| Compound 28 | MTAP-null cancer cells | Deleted | 52 | Not specified | [7] |
| Compound 17 | HCT116 | Deleted | 1,400 | Not specified | [7] |
Table 2: Comparison of cellular IC50 values and selectivity of MAT2A inhibitors in MTAP wild-type versus deleted cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MAT2A signaling pathway in MTAP wild-type versus deleted cells.
Caption: General experimental workflow for in vitro evaluation of MAT2A inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific inhibitors or cell lines.
MAT2A Biochemical Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by quantifying the inorganic phosphate (Pi) produced during the synthesis of SAM from ATP and L-methionine.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Test inhibitor dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Master Mixture Preparation: Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.[7]
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells: Add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.[7]
-
Initiate Reaction: Add 10 µL of the master mixture to all wells to start the reaction.[7] The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the colorimetric detection reagent to each well according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.[7]
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Subtract the blank values, and then calculate the percent inhibition relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (e.g., MTT/MTS)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, comparing MTAP-wild-type and MTAP-deleted cell lines to determine inhibitor selectivity.[1]
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the MTAP-wild-type and MTAP-deleted cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT/MTS Assay:
-
Data Acquisition and Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength.[1] Normalize the data to the vehicle-treated control wells to calculate the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value for each cell line. The selectivity index is calculated by dividing the IC50 of the wild-type cells by the IC50 of the deleted cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. filecache.investorroom.com [filecache.investorroom.com]
Validating AGI-25696 Results with Genetic Knockdown of MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Methionine Adenosyltransferase 2A (MAT2A) using AGI-25696 and its genetic knockdown. The data presented herein is synthesized from multiple studies to offer a comparative overview for validating on-target effects of this compound. The primary focus is on cancer cells with Methylthioadenosine Phosphorylase (MTAP) deletion, a key synthetic lethal context for MAT2A inhibition.
Executive Summary
Pharmacological inhibition of MAT2A with small molecules like this compound and genetic knockdown of MAT2A (via siRNA or shRNA) are two orthogonal approaches to validate the function of MAT2A in cancer cells. Both methods are expected to yield similar phenotypic outcomes, confirming that the effects of the inhibitor are on-target. This guide presents a compilation of experimental data and protocols to facilitate such validation studies. The data indicates that both this compound and MAT2A knockdown effectively reduce cancer cell viability, inhibit proliferation, and induce apoptosis, particularly in MTAP-deleted cancer cell lines.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of MAT2A inhibition through pharmacological and genetic approaches.
Table 1: Comparison of Cell Viability Inhibition
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| AGI-24512 (analog of this compound) | HCT116 MTAP-/- | Cell Proliferation | IC50 | ~100 nM | [1] |
| AG-270 (derivative of this compound) | HCT116 MTAP-/- | Cell Viability | IC50 | 260 nM | [2] |
| MAT2A siRNA | JJN3 (Multiple Myeloma) | Cell Viability | % Inhibition (5 days) | Significant reduction | [3] |
| MAT2A siRNA | OPM-2 (Multiple Myeloma) | Cell Viability | % Inhibition (5 days) | Significant reduction | [3] |
| MAT2A shRNA | HCT116 MTAP-/- | Cell Growth | % Inhibition (6 days) | Significant reduction | [4] |
Table 2: Comparison of Apoptosis Induction
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| AG-270 (derivative of this compound) | HT-29 (Colon Cancer) | Annexin V-FITC | % Apoptotic Cells | Increased apoptosis | [2] |
| MAT2A siRNA | HepG2 (Hepatoma) | Flow Cytometry | % Apoptotic Cells | Significant increase | [5] |
| MAT2A siRNA | Bel-7402 (Hepatoma) | Flow Cytometry | % Apoptotic Cells | Significant increase | [5] |
| MAT2A siRNA | OPM-2 (Multiple Myeloma) | Annexin V-FITC | % Apoptotic Cells | Increased apoptosis | [3] |
Table 3: Comparison of Biochemical and Cellular Effects
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | In vivo Xenograft (KP4, MTAP-null) | Tumor Volume | Tumor Growth Inhibition | 67.8% | [3] |
| MAT2A shRNA | HCT116 MTAP-/- | LC-MS | SAM Levels | Significant reduction | [4] |
| AGI-24512 (analog of this compound) | DIPG cells | Western Blot | MAT2A protein | No significant change | [6] |
| MAT2A Knockdown | J-Lat 9.2 | LC-MS | Intracellular SAM | Significant downregulation | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound or MAT2A knockdown on cell viability and to calculate the half-maximal inhibitory concentration (IC50) for the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MAT2A siRNA or shRNA constructs and transfection reagents
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment:
-
This compound: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle-only control (DMSO).
-
MAT2A Knockdown: Transfect cells with MAT2A siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
-
Incubation: Incubate the plates for 72-120 hours.
-
Measurement:
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Normalize the results to the control wells and plot the data to determine the IC50 value for this compound or the percentage of viability reduction for MAT2A knockdown.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound or MAT2A knockdown.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or transfect with MAT2A siRNA as described above for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD for 15 minutes at room temperature in the dark, according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot Analysis
Objective: To determine the protein levels of MAT2A and downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the validation of this compound.
Caption: MAT2A signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
AGI-25696 Demonstrates Preclinical Efficacy in Xenograft Models, Paving the Way for Advanced MAT2A Inhibitors
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data on AGI-25696, a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), have demonstrated its efficacy in blocking the growth of MTAP-deleted tumors in in vivo xenograft models. This foundational research has been instrumental in the development of next-generation MAT2A inhibitors, such as AG-270 and IDE397, which are now showing promise in patient-derived xenograft (PDX) models and clinical trials for patients with MTAP-deleted cancers. This comparison guide provides an objective overview of the performance of this compound and its successors, supported by available experimental data, for researchers, scientists, and drug development professionals.
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular metabolism and survival. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship provides a promising therapeutic window for MAT2A inhibitors.
Comparative Efficacy of MAT2A Inhibitors in Xenograft Models
The preclinical efficacy of this compound was established in a cell line-derived xenograft model, providing the crucial proof-of-concept for MAT2A inhibition in MTAP-deleted tumors. Following this pioneering work, more advanced compounds, AG-270 and IDE397, have been evaluated in more clinically relevant patient-derived xenograft (PDX) models, demonstrating significant anti-tumor activity.
| Compound | Xenograft Model Type | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Cell Line-Derived Xenograft (KP4) | Pancreatic Cancer (MTAP-null) | 300 mg/kg, once daily | 67.8% TGI (p=0.0001) | [1][2] |
| AG-270 | Patient-Derived Xenograft (PDX) | Various Solid Tumors (MTAP-deleted) | Not specified for monotherapy TGI | Combination with docetaxel yielded 50% complete tumor regressions in 2-3 PDX models.[3][4] | [3][4] |
| IDE397 | Patient-Derived Xenograft (PDX) | 45 MTAP-deleted models including NSCLC, Pancreatic, Bladder, Head & Neck, Esophageal, and Gastric Cancer | Orally, once per day | Resulted in TGI and/or tumor regression. | [5] |
Note: It is important to highlight that the xenograft models used for this compound (cell line-derived) and the comparator compounds (patient-derived) are different. PDX models are generally considered to be more predictive of clinical outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the evaluation of these MAT2A inhibitors.
This compound in Cell Line-Derived Xenograft (CDX) Model
-
Cell Line: KP4 pancreatic cancer cells (MTAP-null).
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: KP4 cells were inoculated subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated orally with this compound at a dose of 300 mg/kg once daily. A control group received a vehicle.
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the 33-day study. Body weight was also monitored to assess toxicity. Tumor growth inhibition (TGI) was calculated at the end of the study.[1][2]
General Protocol for Patient-Derived Xenograft (PDX) Models (as described for IDE397 studies)
-
Tumor Source: Patient tumor tissue with homozygous MTAP deletions from various cancer types (e.g., bladder, esophageal, gastric, head and neck, NSCLC, pancreatic).
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Tumor fragments from patients were subcutaneously implanted into the mice and passaged through serial transplantation.
-
Treatment: Tumor-bearing mice were randomized into a vehicle control group and a treatment group receiving the MAT2A inhibitor (e.g., IDE397) orally once per day.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated using the formula: TGI = (TV controlfinal - TV treatedfinal) / (TV controlfinal - TV controlinitial) x 100.[5]
Visualizing the Mechanism and Workflow
To further elucidate the scientific principles and experimental designs, the following diagrams are provided.
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: General workflow for a patient-derived xenograft (PDX) study.
The promising preclinical data from this compound and the subsequent encouraging results from AG-270 and IDE397 in PDX models underscore the potential of MAT2A inhibition as a targeted therapy for a significant population of cancer patients with MTAP-deleted tumors. Further clinical investigation of these next-generation inhibitors is ongoing.
References
AGI-25696: A Comparative Analysis of its Activity in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of AGI-25696, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), in different cancer types, particularly those with methylthioadenosine phosphorylase (MTAP) deletion. The data presented is based on available preclinical studies and offers insights into the therapeutic potential of targeting MAT2A in this specific cancer patient population.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Tumors
This compound functions as an inhibitor of MAT2A, an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[1] SAM is a universal methyl donor crucial for various cellular processes, including protein and nucleic acid methylation. In approximately 15% of all cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[2] This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition of PRMT5 makes cancer cells highly dependent on MAT2A for the production of SAM. By inhibiting MAT2A, this compound further reduces SAM levels, leading to a synthetic lethal effect in MTAP-deleted cancer cells.[1][2]
Comparative Efficacy of this compound
The following table summarizes the preclinical activity of this compound in different MTAP-deleted cancer models.
| Cancer Type | Model | Assay Type | Key Findings | Reference |
| Pancreatic Cancer | KP4 (MTAP-null) Xenograft | In Vivo | 67.8% Tumor Growth Inhibition (TGI) with 300 mg/kg daily oral dosing.[1][3] | [1][3] |
| Colorectal Cancer | HCT116 (MTAP-deleted) | In Vitro (SAM Assay) | IC50 of 150 nM for the inhibition of SAM synthesis.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Tumor Growth Inhibition Study in a Pancreatic Cancer Xenograft Model
Cell Line: KP4 (MTAP-null pancreatic cancer cells)
Animal Model: Immunocompromised mice (e.g., NOD/SCID)
Procedure:
-
Cell Culture: KP4 cells are cultured in appropriate media and conditions.
-
Tumor Implantation: A suspension of KP4 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered orally once daily at a dose of 300 mg/kg.[1][3] The vehicle control group receives the same volume of the vehicle solution.
-
Data Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
In Vitro S-adenosylmethionine (SAM) Inhibition Assay
Cell Line: HCT116 (MTAP-deleted colorectal cancer cells)
Procedure:
-
Cell Seeding: HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents.
-
SAM Quantification: The concentration of SAM in the cell lysates is determined using a commercially available SAM assay kit, typically based on ELISA or a similar method.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits SAM production by 50%, is calculated from the dose-response curve.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: this compound inhibits MAT2A in MTAP-deleted cancer cells.
Caption: In vivo xenograft study workflow for this compound.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
AGI-25696: Paving the Way for Clinical MAT2A Inhibitors in MTAP-Deleted Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a critical target in oncology, particularly for the treatment of cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of the preclinical tool compound AGI-25696 with its clinical successor, AG-270, and other notable MAT2A inhibitors. It delves into the supporting experimental data, detailed methodologies, and the underlying biological pathways to offer a valuable resource for researchers in the field.
The Synthetic Lethal Relationship of MAT2A and MTAP Deletion
MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including DNA, RNA, and protein methylation.[1][2] In approximately 15% of all human cancers, the gene encoding for MTAP is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[3] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[1] This inhibition of PRMT5 makes cancer cells exquisitely dependent on MAT2A for the production of SAM to maintain a sufficient level of methylation for survival.[1][2] This dependency creates a synthetic lethal relationship, where the inhibition of MAT2A in MTAP-deleted cancer cells leads to selective cell death, while sparing normal, MTAP-proficient cells.[2]
This compound was developed as a potent and selective tool compound to validate this therapeutic hypothesis in vivo.[4] While effective in preclinical models, its pharmaceutical properties necessitated further optimization, leading to the development of the first-in-class, orally bioavailable clinical MAT2A inhibitor, AG-270.[4]
Comparative Performance of MAT2A Inhibitors
The following tables summarize the key in vitro and in vivo performance data for this compound and a selection of clinical and preclinical MAT2A inhibitors.
Table 1: In Vitro Potency and Cellular Activity of MAT2A Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Inhibition IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Reference(s) |
| This compound | MAT2A | Not Reported | 150 | Not Reported | [4] |
| AG-270 | MAT2A | 14 | 20 | 300 | [5][6] |
| IDE397 | MAT2A | Potent (Biochemical data not specified in provided abstracts) | Not Reported | Not Reported | [7] |
| SCR-7952 | MAT2A | 18.7 - 21 | 2 | 53 | [5][8][9] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 300 mg/kg, once daily (p.o.) | KP4 (pancreatic, MTAP-null) | 67.8% | [4] |
| AG-270 | 200 mg/kg, once daily (p.o.) | HCT116 (colorectal, MTAP-/-) | 56% | [5] |
| SCR-7952 | 1 mg/kg, once daily (p.o.) | HCT-116 (colorectal, MTAP-/-) | 72% | [5] |
Table 3: Clinical Performance of MAT2A Inhibitors (Monotherapy)
| Compound | Phase | Indication | Key Clinical Outcomes | Reference(s) |
| AG-270 | Phase I | Advanced solid tumors or lymphoma with MTAP deletion | Manageable safety profile. Preliminary evidence of clinical activity, including two partial responses and stable disease in five patients. Maximal reductions in plasma SAM of 54-70%. | [10] |
| IDE397 | Phase II | MTAP-deletion urothelial and non-small cell lung cancer (NSCLC) | 39% overall response rate (ORR) and 94% disease control rate (DCR). Favorable safety profile. | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
Caption: MAT2A signaling pathway in MTAP-deleted cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 10. ir.ideayabio.com [ir.ideayabio.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. urologytimes.com [urologytimes.com]
AGI-25696: Bridging the Gap Between Bench and Bedside in MTAP-Deleted Cancers
A detailed analysis of the in vitro potency and in vivo efficacy of the MAT2A inhibitor, AGI-25696, in the context of tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's activity with alternative compounds, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, tumor cells become exquisitely dependent on MAT2A for survival.[3][4] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. This compound was developed as a tool compound to explore this vulnerability and has demonstrated significant anti-tumor activity, paving the way for the development of clinical candidates like AG-270.[5]
Comparative Analysis of In Vitro Activity
The in vitro potency of this compound has been evaluated in various cancer cell lines, particularly those with MTAP deletions. A key parameter for assessing its cellular activity is the half-maximal inhibitory concentration (IC50) for SAM levels.
| Compound | Cell Line | Genotype | SAM IC50 (nM) | Reference |
| This compound | HCT116 | MTAP-WT | 150 | [6] |
| AGI-24512 | HCT116 | MTAP-deleted | ~100 | [4] |
| PF-9366 | - | - | 420 | [7] |
| AG-270 | - | - | Potent (specific value not provided in snippets) | [5] |
| FIDAS-5 | - | - | 2100 | [7] |
Correlation to In Vivo Efficacy
The promising in vitro activity of this compound has been shown to translate to significant in vivo anti-tumor efficacy in preclinical models of MTAP-deleted cancers.
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mice with KP4 xenografts | MTAP-null pancreatic | 300 mg/kg, q.d., oral | Significant growth inhibition | [3][6] |
| AG-270 | Mice with HCT-116 xenografts | MTAP-deleted | 50 mg/kg, q.d. | 43% | [5] |
| Compound 30 | Mice with HCT-116 xenografts | MTAP-deleted | 20 mg/kg, q.d. | 60% | [5] |
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in mice revealed key parameters that influence the in vivo activity of this compound.
| Parameter | Value | Species | Reference |
| Cmax (Plasma) | 179,000 ± 21,500 ng/mL | Mouse | [6] |
| Cmax (Tumor) | 32,300 ± 6,100 ng/g | Mouse | [6] |
| AUC0-12h (Plasma) | 1,650,000 hng/g | Mouse | [6] |
| AUC0-12h (Tumor) | 372,000 hng/g | Mouse | [6] |
| Plasma Protein Binding | >99.9% | Human | [6] |
| Caco-2 Efflux Ratio | 6.0 | - | [6] |
Experimental Protocols
In Vitro SAM IC50 Determination in HCT116 Cells
The cellular activity of this compound was assessed by measuring the reduction of S-adenosylmethionine (SAM) levels in HCT116 cells. HCT116 cells were seeded in multi-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for a specified period. Post-treatment, the cells were lysed, and the intracellular SAM concentrations were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The IC50 value, representing the concentration of the compound that causes a 50% reduction in SAM levels, was then calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using KP4 pancreatic cancer cells, which harbor an MTAP deletion. Female immunodeficient mice were subcutaneously inoculated with KP4 cells. Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. This compound was administered orally once daily (q.d.) at a dose of 300 mg/kg. Tumor volumes were measured regularly using calipers throughout the study. At the end of the study, the tumors were excised and weighed. The anti-tumor activity was determined by comparing the mean tumor volume in the treated group to that of the vehicle control group.[3][6]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting MAT2A, which leads to the depletion of SAM. This has profound consequences in MTAP-deleted cancer cells, which are unable to salvage methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. The resulting SAM depletion inhibits the function of PRMT5, a key enzyme that methylates a variety of proteins involved in essential cellular processes, including mRNA splicing.[4] The disruption of PRMT5-dependent splicing leads to DNA damage and ultimately, selective cell death in MTAP-deleted cancer cells.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adooq.com [adooq.com]
Comparative Analysis of AGI-25696 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of AGI-25696, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), with other key epigenetic modifiers. The analysis focuses on MAT2A inhibitors as direct comparators and extends to a different class of epigenetic regulators, the G9a/GLP histone methyltransferase inhibitors, to provide a broader perspective on their mechanisms and potential applications. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support the findings.
Introduction to this compound and Epigenetic Modification
This compound is a selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential enzyme in the one-carbon metabolism pathway.[1] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions, including histone and DNA methylation. By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting the epigenetic landscape and showing therapeutic potential, particularly in cancers with MTAP deletion.[1][2]
Epigenetic modifiers are a broad class of agents that alter gene expression without changing the underlying DNA sequence. This comparison will focus on two key classes:
-
MAT2A Inhibitors: These compounds, including this compound, target the production of the universal methyl donor SAM.
-
G9a/GLP Inhibitors: These molecules directly inhibit the activity of histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a mark associated with transcriptional repression.[3]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and other selected epigenetic modifiers.
MAT2A Inhibitors: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 | Cellular SAM IC50 | Cell Line | Reference |
| This compound | MAT2A | Not explicitly found | 150 nM | HCT116 | [4] |
| AG-270 | MAT2A | 14 nM | 20 nM | HCT116 MTAP-null | [5] |
| PF-9366 | Mat2A | 420 nM | 1.2 µM | H520 | [6] |
| FIDAS-5 | MAT2A | 2.1 µM | Not explicitly found | LS174T (SAM reduction observed) | [7][8] |
G9a/GLP Histone Methyltransferase Inhibitors: Biochemical and Cellular Potency
| Compound | Target(s) | Biochemical IC50 | Cellular H3K9me2 IC50 | Cell Line | Reference |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | 81 nM | MDA-MB-231 | [9][10][11] |
| BIX-01294 | G9a, GLP | 1.7 µM (G9a), 38 µM (GLP) | ~500 nM | MDA-MB-231 | [12][13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of MAT2A inhibitors and G9a/GLP inhibitors are visually represented in the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay for MAT2A Inhibition
This protocol outlines a typical in vitro assay to determine the biochemical IC50 of a MAT2A inhibitor.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a master mix containing recombinant human MAT2A enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2).
-
Reaction Setup: In a 384-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls. Add the MAT2A enzyme solution to all wells except the negative control and pre-incubate to allow for inhibitor binding.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent to quantify the reaction product. A common method is to measure the amount of inorganic phosphate (a byproduct of the reaction) using a malachite green-based colorimetric reagent.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and plot the results to determine the IC50 value using a suitable curve-fitting model.[7][8][9]
Cellular Assay for Measuring Intracellular SAM Levels
This protocol describes a method to assess the cellular potency of MAT2A inhibitors by quantifying their effect on intracellular SAM levels.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 MTAP-deleted) in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the MAT2A inhibitor for a specified time (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract metabolites using an ice-cold solvent, such as 80% methanol. Incubate at -80°C to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet protein debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the absolute or relative levels of SAM.
-
Data Analysis: Normalize the SAM levels to total protein concentration or cell number. Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control and determine the cellular SAM IC50 value.[7]
Western Blot for Detecting H3K9me2 Levels
This protocol details the procedure for evaluating the cellular activity of G9a/GLP inhibitors by measuring changes in global H3K9me2 levels.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with various concentrations of the G9a/GLP inhibitor (e.g., UNC0638) for a set duration (e.g., 48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K9me2. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe a separate blot or strip the same blot and probe for total Histone H3 as a loading control.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal to determine the relative change in H3K9me2 levels.[14]
Conclusion
This compound is a potent cellular inhibitor of MAT2A, effectively reducing SAM levels in cancer cells. Its performance is comparable to other next-generation MAT2A inhibitors like AG-270. When compared to a different class of epigenetic modifiers, the G9a/GLP inhibitors, this compound targets a more upstream node in the epigenetic machinery by limiting the availability of the universal methyl donor. This contrasts with the direct enzymatic inhibition of specific histone methyltransferases by compounds like UNC0638. The choice of inhibitor will depend on the specific research question and therapeutic strategy, with MAT2A inhibitors offering a broader impact on cellular methylation and G9a/GLP inhibitors providing a more targeted approach to regulating H3K9 methylation-dependent gene silencing. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments in the field of epigenetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine Adenosyltransferase (MAT) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. ijraset.com [ijraset.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
AGI-25696: A Targeted Approach Against MTAP-Deleted Cancers Shows Promise Over Standard Chemotherapies
For Immediate Release
A preclinical investigational agent, AGI-25696, has demonstrated significant anti-tumor activity in models of cancers with a specific genetic alteration, known as MTAP deletion. This targeted approach may offer a more effective and better-tolerated alternative to standard-of-care chemotherapies for a defined patient population.
Researchers and drug development professionals are closely watching the development of this compound, a potent and selective inhibitor of the enzyme methionine adenosyltransferase 2A (MAT2A). The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In cancers where the MTAP gene is deleted—a frequent event in aggressive malignancies like pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma—cancer cells become uniquely dependent on the MAT2A enzyme for survival. This compound exploits this vulnerability by inhibiting MAT2A, leading to selective cancer cell death while sparing normal tissues.[1][2]
This guide provides a comparative overview of the preclinical performance of this compound and its clinical successor, AG-270, against standard-of-care chemotherapies in MTAP-deleted cancers.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the anti-tumor activity of this compound/AG-270 and standard-of-care chemotherapies in mouse xenograft models of human cancers.
| Compound | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Pancreatic Cancer | KP4 (MTAP-null) | 300 mg/kg, p.o., q.d. | 67.8% | [1] |
| AG-270 | Pancreatic Cancer | KP4 (MTAP-null) | 200 mg/kg, p.o., q.d. | Dose-dependent TGI | [3] |
| AG-270 + Gemcitabine | Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Not specified | Additive-to-synergistic anti-tumor activity | [4] |
| Gemcitabine | Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 100 mg/kg, i.p., twice weekly | Significant tumor volume reduction | [5] |
| AG-270 + Docetaxel | NSCLC | Patient-Derived Xenograft (PDX) | Not specified | 50% complete tumor regressions in select models | [4] |
| Cisplatin + Etoposide | NSCLC | Human SCLC Xenografts | Cisplatin: 6 mg/kg, i.v., Day 1; Etoposide: 12-16 mg/kg/day, i.v., Days 1, 2, 3 | Complete regressions in sensitive models | [6] |
| Temozolomide | Glioblastoma | U87MG-luc Xenograft | 0.9 mg/kg, p.o., daily | Moderate tumor volume inhibition | [7] |
Signaling Pathway and Mechanism of Action
This compound and its analogs are allosteric, noncompetitive inhibitors of MAT2A.[1][8] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. The inhibition of MAT2A by this compound further depletes the levels of S-adenosylmethionine (SAM), the substrate for PRMT5. This dual insult to PRMT5 function leads to disruptions in mRNA splicing and the induction of DNA damage, ultimately resulting in selective cell death.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for evaluating the efficacy of this compound and standard-of-care chemotherapies in xenograft models.
This compound/AG-270 Xenograft Protocol (Pancreatic Cancer)
-
Cell Line and Animal Model:
-
KP4 human pancreatic cancer cells (MTAP-null) are cultured in appropriate media.
-
Female athymic nude mice (6-8 weeks old) are used.
-
-
Tumor Implantation:
-
Each mouse is subcutaneously injected in the right flank with 5 x 10^6 KP4 cells suspended in a mixture of media and Matrigel.
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured twice weekly using digital calipers. The formula (Length x Width^2)/2 is used to calculate tumor volume.
-
-
Treatment:
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) once daily (q.d.) at a dose of 300 mg/kg.[1]
-
AG-270 is administered orally once daily at doses up to 200 mg/kg.[3]
-
The vehicle control group receives the same volume of the formulation vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Gemcitabine Xenograft Protocol (Pancreatic Cancer)
-
Cell Line and Animal Model:
-
Patient-derived pancreatic cancer cells or established cell lines are used.
-
Immunodeficient mice (e.g., NSG) are used for patient-derived xenografts (PDX).
-
-
Tumor Implantation:
-
Tumor fragments or a suspension of cells are implanted subcutaneously or orthotopically into the pancreas.
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured twice weekly.
-
-
Treatment:
-
When tumors reach a volume of approximately 200 mm³, mice are randomized.
-
Gemcitabine is administered intraperitoneally (i.p.) at a dose of 100 mg/kg twice weekly for 3 weeks.[5]
-
The control group receives saline.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are recorded.
-
The endpoint is typically a specific tumor volume or a predetermined time point.
-
Cisplatin and Etoposide Xenograft Protocol (NSCLC)
-
Cell Line and Animal Model:
-
Human small cell lung carcinoma (SCLC) or non-small cell lung cancer (NSCLC) cell lines are used.
-
Athymic nude mice are used.
-
-
Tumor Implantation:
-
Tumor fragments are implanted subcutaneously.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly.
-
-
Treatment:
-
Efficacy Evaluation:
-
Tumor growth inhibition, growth delay, and survival are assessed.
-
Temozolomide Xenograft Protocol (Glioblastoma)
-
Cell Line and Animal Model:
-
U87MG-luc human glioblastoma cells are used.
-
Foxn1 nude male mice are used.
-
-
Tumor Implantation:
-
3 x 10^5 U87MG-luc cells are implanted into the right lobe of the brain.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by bioluminescence imaging.
-
-
Treatment:
-
One week after implantation, mice are randomized.
-
Temozolomide is administered orally at 0.9 mg/kg daily.[7]
-
The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume inhibition and survival are the primary endpoints.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical xenograft study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures and Safety Information for AGI-25696
For researchers, scientists, and drug development professionals, this document provides essential safety, handling, and disposal information for the MAT2A inhibitor, AGI-25696. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes available data for related compounds and general laboratory safety practices. For definitive safety protocols, it is recommended to request the official SDS from your supplier.
Immediate Safety and Handling
This compound is a potent and selective inhibitor of methionine adenosyltransferase MAT2A intended for laboratory research use only. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
Data sourced from ProbeChem.
Disposal Procedures
As a definitive SDS for this compound is not available, general procedures for the disposal of pyrazolopyrimidine derivatives, the chemical class to which this compound belongs, should be followed.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Original Container: Whenever possible, dispose of the compound in its original container.
-
Waste Classification: Classify the waste as a chemical hazardous waste. Do not mix with non-hazardous waste.
-
Labeling: Clearly label the waste container with the chemical name ("this compound", "5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one") and any known hazard symbols.
-
Segregation: Keep the waste segregated from incompatible materials.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of MAT2A inhibitors like this compound. The following are key experimental protocols.
In Vitro Cell Proliferation Assay
This protocol measures the effect of a MAT2A inhibitor on the growth of cancer cells.
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP-WT) into 96-well plates at a suitable density and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. A vehicle control (e.g., DMSO) must be included.[1]
-
Incubation: Incubate the cells for a period of 72 to 96 hours.
-
Viability Measurement: Assess cell viability using a reagent such as AlamarBlue™ or CCK-8, following the manufacturer's instructions.[1]
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition).[1]
Western Blot Analysis for Target Engagement
This protocol is used to detect the levels of specific proteins to confirm the inhibitor's effect on its target pathway.
-
Cell Lysis: Culture cells to 70-80% confluency, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., MAT2A, PRMT5, and SDMA). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying MAT2A inhibitors.
Caption: Mechanism of action of MAT2A inhibitors in MTAP-deleted cancers.
References
Essential Safety and Logistical Information for Handling AGI-25696
This document provides crucial safety protocols and logistical plans for the handling and disposal of AGI-25696, a potent methionine adenosyltransferase 2A (MAT2A) inhibitor. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The required PPE varies depending on the nature of the work being conducted.
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE | Notes |
| Handling of solid (powder) this compound | - Disposable Nitrile Gloves (double-gloved)- Laboratory Coat (fully buttoned)- ANSI Z87.1-compliant Safety Glasses with side shields or Goggles- NIOSH-approved N95 Respirator or higher | Handling of the neat compound presents the highest risk of inhalation and skin contact. All manipulations should be performed in a certified chemical fume hood. |
| Handling of concentrated stock solutions (>1 mM) | - Disposable Nitrile Gloves (double-gloved)- Laboratory Coat (fully buttoned)- ANSI Z87.1-compliant Safety Glasses with side shields or Goggles | Work should be conducted in a chemical fume hood to minimize aerosol inhalation. |
| Handling of dilute solutions (<1 mM) | - Disposable Nitrile Gloves- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with side shields | Standard laboratory practice for handling chemical solutions. |
| Weighing of solid this compound | - Disposable Nitrile Gloves (double-gloved)- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with side shields- NIOSH-approved N95 Respirator or higher | Weighing should be performed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particles. |
| Waste Disposal | - Disposable Nitrile Gloves- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with side shields | Additional PPE may be required based on the nature of the waste and the disposal procedure. |
Experimental Protocols
Adherence to standardized protocols is mandatory for all procedures involving this compound.
2.1. Donning and Doffing of Personal Protective Equipment
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a clean, fluid-resistant laboratory coat. Fasten all buttons.
-
Respirator/Mask: If required, don the respirator. Ensure a proper fit and perform a seal check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloved) by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of gloves in the appropriate hazardous waste container.
-
Gown: Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it in the designated waste bin.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Perform final hand hygiene.
2.2. General Protocol for Handling this compound
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Have a designated, labeled hazardous waste container ready.
-
-
Handling:
-
Perform all manipulations of solid this compound and concentrated solutions within the chemical fume hood.
-
Use dedicated, clearly labeled equipment (spatulas, glassware, etc.).
-
When dissolving the solid, add the solvent slowly to the solid to avoid generating dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in the designated hazardous waste container.
-
Properly label and store any remaining this compound according to the manufacturer's recommendations.
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential.
3.1. Operational Plan
-
Procurement: Order the minimum quantity of this compound required for the planned experiments.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Inventory: Maintain an accurate inventory of this compound, including the amount on hand and its location.
3.2. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (solid waste, solutions, and contaminated PPE) must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
-
Disposal: All this compound waste is considered hazardous chemical waste. It must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Visualizations
Diagram 1: Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Diagram 2: PPE Selection Logic for this compound
Caption: Decision-making process for selecting the appropriate Personal Protective Equipment (PPE).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
